4-Hexyl-2-methoxy-1,3-dioxolane
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hexyl-2-methoxy-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-3-4-5-6-7-9-8-12-10(11-2)13-9/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBANROLVFDLXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1COC(O1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on 4-Hexyl-2-methoxy-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 4-Hexyl-2-methoxy-1,3-dioxolane, a versatile heterocyclic acetal. Due to the limited availability of experimental data in peer-reviewed literature, this document combines reported information with predicted properties and a proposed synthetic methodology based on established chemical principles. The guide is intended to serve as a foundational resource for researchers and professionals in organic chemistry and drug development, offering insights into its physicochemical characteristics, a plausible synthetic route, and safety considerations. All quantitative data is presented in structured tables for clarity and comparative analysis.
Physicochemical Properties
While specific experimental data for this compound is scarce, its fundamental properties have been reported or can be reliably predicted. This information is crucial for its handling, application in synthetic protocols, and for the prediction of its behavior in various chemical environments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₃ | CymitQuimica[1] |
| Molecular Weight | 188.26 g/mol | CymitQuimica[1] |
| CAS Number | 85124-13-6 | CymitQuimica[1] |
| Predicted XlogP | 2.8 | PubChemLite[2] |
| Monoisotopic Mass | 188.14125 Da | PubChemLite[2] |
Spectroscopic Data
Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not currently available in public spectral databases. However, predicted mass spectrometry data provides some insight into its expected fragmentation patterns.
Predicted Mass Spectrometry Data (Collision Cross Section)
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 189.14853 | 144.1 |
| [M+Na]⁺ | 211.13047 | 149.8 |
| [M-H]⁻ | 187.13397 | 148.1 |
| [M+NH₄]⁺ | 206.17507 | 163.1 |
| [M+K]⁺ | 227.10441 | 151.5 |
Source: PubChemLite[2]
Synthesis of this compound
The synthesis of this compound can be achieved through the acid-catalyzed reaction of 1,2-octanediol with trimethyl orthoformate. This reaction is a standard method for the formation of 2-alkoxy-1,3-dioxolanes.
Proposed Experimental Protocol
Materials:
-
1,2-Octanediol
-
Trimethyl orthoformate
-
Anhydrous toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-octanediol (1 equivalent) in anhydrous toluene.
-
Addition of Reagents: Add trimethyl orthoformate (1.1 equivalents) to the solution, followed by a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Synthesis Workflow
Safety and Handling
Specific safety and toxicity data for this compound are not available. However, based on the safety data for related 1,3-dioxolane compounds, the following precautions should be taken:
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Flammability: Dioxolane derivatives are often flammable. Keep away from heat, sparks, and open flames.
-
Toxicity: The toxicological properties have not been fully investigated. Handle with care and avoid inhalation and ingestion.
Logical Relationships in Synthesis
The synthesis of this compound is a logical progression of standard organic reactions. The key relationship is the electrophilic activation of the orthoformate by the acid catalyst, followed by nucleophilic attack by the diol.
Conclusion
This compound is a compound with potential applications in organic synthesis. While a comprehensive experimental dataset is not yet available, this guide provides the foundational knowledge of its known and predicted properties, along with a reliable synthetic methodology. Further research is warranted to fully characterize this compound and explore its potential applications in various fields of chemistry and drug development.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 4-Hexyl-2-methoxy-1,3-dioxolane
This guide provides a detailed overview of a viable synthetic route for this compound. The synthesis is presented as a two-step process, commencing with the formation of the precursor 1,2-octanediol, followed by its conversion to the target molecule. This document consolidates information from various sources to offer comprehensive experimental protocols, quantitative data, and logical diagrams to aid in the understanding and execution of this synthesis.
Synthetic Pathway Overview
The synthesis of this compound proceeds via a two-step reaction sequence. The first step involves the dihydroxylation of 1-octene to yield 1,2-octanediol. The subsequent step is the acid-catalyzed reaction of 1,2-octanediol with trimethyl orthoformate to form the desired 2-methoxy-1,3-dioxolane ring structure.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1,2-Octanediol from 1-Octene
The dihydroxylation of 1-octene is a common method for producing 1,2-octanediol. Several protocols exist, with variations in catalysts and reaction conditions. Below are summaries of representative methods.
Method A: Dihydroxylation using Hydrogen Peroxide and Formic Acid
This method involves the in-situ formation of performic acid, which acts as the oxidizing agent.
-
Materials: 1-octene, formic acid, hydrogen peroxide, sodium hydroxide solution, anhydrous magnesium sulfate.
-
Procedure:
-
In a reaction vessel, combine formic acid and hydrogen peroxide with stirring.
-
Add 1-octene to the mixture while maintaining the reaction temperature between 20-90°C.
-
Allow the reaction to proceed for approximately 100 minutes.[1]
-
Remove excess formic acid and water under reduced pressure.
-
Neutralize the mixture with a sodium hydroxide solution until alkaline.
-
Extract the product with a suitable organic solvent.
-
Wash the organic extract with a 30% sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the product by vacuum distillation, collecting the fraction at approximately 131°C/1330Pa.[1]
-
Method B: Osmium Tetroxide Catalyzed Dihydroxylation
This method utilizes a catalytic amount of osmium tetroxide with a co-oxidant.
-
Materials: 1-octene, osmium tetroxide (OsO₄), tert-butyl hydroperoxide, tert-butyl alcohol, n-butyl iodide (co-catalyst).
-
Procedure:
-
In a three-neck round bottom flask, charge OsO₄, tert-butyl alcohol, 1-octene, and n-butyl iodide under a continuous nitrogen stream.[2]
-
Slowly add an aqueous solution of tert-butyl hydroperoxide over 30 minutes at 26°C.[2]
-
The reaction is exothermic and the temperature may rise to around 45°C.[2]
-
Monitor the reaction for the complete consumption of the hydroperoxide.
-
The product can be isolated and purified using standard techniques such as chromatography or distillation.
-
Quantitative Data for 1,2-Octanediol Synthesis
| Method | Reactants | Catalyst/Reagent | Yield | Reference |
| Osmium Tetroxide Catalyzed Dihydroxylation | 1-octene, tert-butyl hydroperoxide | OsO₄, n-butyl iodide | 42% | [2] |
| Performic Acid Dihydroxylation | 1-octene, hydrogen peroxide, formic acid | Oxalic acid | >98% purity | [3] |
Step 2: Synthesis of this compound from 1,2-Octanediol
This reaction involves the formation of a cyclic acetal from the diol and an orthoester. Trimethyl orthoformate is a common reagent for this transformation.[4][5]
-
Materials: 1,2-octanediol, trimethyl orthoformate, acid catalyst (e.g., p-toluenesulfonic acid, BF₃·Et₂O), anhydrous solvent (e.g., dichloromethane, toluene).
-
General Procedure:
-
Dissolve 1,2-octanediol in an anhydrous solvent under an inert atmosphere.
-
Add a stoichiometric equivalent or a slight excess of trimethyl orthoformate. Trimethyl orthoformate can also act as a dehydrating agent by reacting with any water present.[6]
-
Add a catalytic amount of an acid catalyst.
-
Stir the reaction at room temperature or with gentle heating. The reaction progress can be monitored by techniques such as TLC or GC.
-
Upon completion, quench the reaction with a mild base (e.g., triethylamine, saturated sodium bicarbonate solution).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
-
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Safety Considerations
-
1-Octene: Flammable liquid and vapor. Handle in a well-ventilated area.
-
Formic Acid: Corrosive. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Hydrogen Peroxide: Strong oxidizer. May cause fire or explosion. Can cause skin and eye irritation.
-
Osmium Tetroxide: Highly toxic and volatile. Should be handled with extreme caution in a fume hood with appropriate PPE.
-
Trimethyl Orthoformate: Flammable liquid.[5] Handle in a well-ventilated area away from ignition sources.
-
Acid Catalysts: Corrosive. Handle with care.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.
Conclusion
The synthesis of this compound can be effectively achieved through a two-step process involving the dihydroxylation of 1-octene followed by the acid-catalyzed formation of the 2-methoxy-1,3-dioxolane ring with trimethyl orthoformate. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this target molecule. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high-purity product.
References
- 1. guidechem.com [guidechem.com]
- 2. 1,2-Octanediol synthesis - chemicalbook [chemicalbook.com]
- 3. KR20190056764A - anufacturing Method of High Purity 1,2-Octanediol - Google Patents [patents.google.com]
- 4. TRIMETHYL ORTHOFORMATE - Ataman Kimya [atamanchemicals.com]
- 5. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 6. Dimethyl Acetals [organic-chemistry.org]
An In-depth Technical Guide to 4-Hexyl-2-methoxy-1,3-dioxolane
CAS Number: 85124-13-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Hexyl-2-methoxy-1,3-dioxolane, a molecule belonging to the versatile class of 1,3-dioxolanes. While specific research on this particular compound is limited, this document extrapolates from the rich scientific literature on the 1,3-dioxolane scaffold to provide insights into its properties, potential synthesis, and applications, particularly within the pharmaceutical and life sciences sectors.
Chemical and Physical Properties
While detailed experimental data for this compound is not extensively published, its basic chemical properties can be summarized. This information is crucial for its handling, characterization, and application in a research setting.
| Property | Value | Source |
| CAS Number | 85124-13-6 | - |
| Molecular Formula | C10H20O3 | [1] |
| Molecular Weight | 188.26 g/mol | [1] |
| Purity | Min. 95% (as commercially available) | [1] |
| Predicted XlogP | 2.8 | [2] |
| Predicted Collision Cross Section ([M+H]+) | 144.1 Ų | [2] |
| Predicted Collision Cross Section ([M+Na]+) | 149.8 Ų | [2] |
Synthesis of this compound
The synthesis of this compound is not explicitly detailed in the available literature. However, the general synthesis of 2-alkoxy-1,3-dioxolanes is well-established and typically involves the reaction of a 1,2-diol with an orthoester in the presence of an acid catalyst.[3] For the target molecule, the synthesis would likely involve the reaction of 1,2-octanediol with trimethyl orthoformate.
A plausible synthetic route is outlined below:
Experimental Protocol: General Synthesis of a 2-Alkoxy-1,3-dioxolane
The following is a generalized experimental protocol based on the synthesis of a similar compound, 4-hydroxymethyl-2-methoxy-2-methyl-1,3-dioxolane[3]:
-
Reaction Setup: A round-bottomed flask is charged with the 1,2-diol (1 equivalent), an anhydrous solvent (e.g., dichloromethane), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The flask is equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen).
-
Addition of Reagent: The corresponding orthoester (e.g., trimethyl orthoformate, ~1.05 equivalents) is added to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature for several hours (e.g., 18 hours) and can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.
-
Workup: Upon completion, the reaction is quenched by the addition of a weak base (e.g., anhydrous sodium carbonate) to neutralize the acid catalyst. The mixture is stirred for an additional hour and then filtered.
-
Purification: The solvent is removed from the filtrate under reduced pressure (e.g., using a rotary evaporator). The resulting crude product can be purified by distillation or column chromatography to yield the pure 2-alkoxy-1,3-dioxolane.
-
Characterization: The structure and purity of the final product are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).
Potential Applications in Drug Development
The 1,3-dioxolane moiety is a recognized pharmacophore present in numerous biologically active compounds.[4] This heterocyclic ring system can enhance the biological activity of a molecule.[5][6] The presence of two oxygen atoms in the dioxolane ring can facilitate hydrogen bonding with biological targets, potentially improving ligand-target interactions.[6]
Derivatives of 1,3-dioxolane have been reported to exhibit a range of pharmacological activities, including:
-
Antimicrobial Activity: Various substituted 1,3-dioxolanes have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against species like Candida albicans.[7][8]
-
Antiviral Activity: The 1,3-dioxolane scaffold is a key component of several anti-HIV agents.[4]
-
Anticancer Activity: Some 1,3-dioxolane derivatives have been investigated for their potential as anticancer agents and as modulators to overcome multidrug resistance in cancer cells.[9][10]
Given these precedents, this compound could be a valuable building block or lead compound in the discovery of new therapeutic agents. Its lipophilic hexyl group and the methoxy substituent at the reactive acetal center provide opportunities for further chemical modification to optimize pharmacological activity.
The following diagram illustrates a general workflow for screening a novel 1,3-dioxolane derivative for potential biological activity.
Reactivity and Stability
1,3-Dioxolanes are cyclic acetals and their reactivity is characteristic of this functional group. They are generally stable under basic and neutral conditions but are labile to acids.[11] The acid-catalyzed hydrolysis of 1,3-dioxolanes regenerates the parent 1,2-diol and the corresponding carbonyl compound. This property makes the 1,3-dioxolane group a useful protecting group for 1,2-diols or carbonyls in multi-step organic synthesis.[12][13]
The 2-methoxy group in this compound makes it an orthoester derivative. Orthoesters are more reactive towards hydrolysis than simple acetals. The stability of the 1,3-dioxolane ring is also influenced by substituents.
Toxicology and Safety
Specific toxicological data for this compound are not available. However, information on the parent compound, 1,3-dioxolane, can provide some initial guidance. 1,3-Dioxolane may be harmful if swallowed and can cause serious eye irritation.[14][15] Inhalation of vapors may lead to drowsiness and dizziness.[15] It is also a flammable liquid.[14]
A toxicological study on 1,3-dioxolane indicated a dermal LD50 in rabbits of 15 g/kg, suggesting low acute toxicity via skin absorption.[16] However, it was found to be irritating to the eyes and skin upon repeated exposure.[16]
Given the lack of specific data, this compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
| Toxicological Endpoint (for 1,3-Dioxolane) | Value | Species | Source |
| Oral LD50 | >2,000 mg/kg | Rat | [14] |
| Dermal LD50 | 8,480 mg/kg | Rabbit | [14] |
| Inhalation LC50 | 68.4 mg/L/4h | Rat | [14] |
| Eye Irritation | Causes serious eye irritation | - | [14] |
Conclusion
This compound is a chemical entity with potential applications in organic synthesis and drug discovery. While specific data for this compound is scarce, its structural relationship to the well-studied class of 1,3-dioxolanes allows for informed predictions regarding its synthesis, reactivity, and potential biological activities. The information compiled in this guide serves as a valuable resource for researchers and professionals interested in exploring the utility of this and related molecules. Further experimental investigation is warranted to fully characterize its properties and unlock its potential.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. PubChemLite - this compound (C10H20O3) [pubchemlite.lcsb.uni.lu]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Acetals can serve as protecting groups for 1,2-diols, as well as ... | Study Prep in Pearson+ [pearson.com]
- 13. Acetals can serve as protecting groups for 1,2-diols, as well as ... | Study Prep in Pearson+ [pearson.com]
- 14. carlroth.com [carlroth.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. [Experimental studies of toxic effects of 1,3,5-trioxane and 1,3-dioxolane. I. Acute toxic effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Molecular Weight of 4-Hexyl-2-methoxy-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight of 4-Hexyl-2-methoxy-1,3-dioxolane, a molecule of interest in various chemical and pharmaceutical research fields.
Molecular Formula and Structure
The chemical formula for this compound is C₁₀H₂₀O₃ .[1][2] This formula indicates that each molecule is composed of 10 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms. The structure consists of a 1,3-dioxolane ring substituted with a hexyl group at the 4th position and a methoxy group at the 2nd position.
Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights for Carbon, Hydrogen, and Oxygen are utilized for this calculation.
Data Presentation: Atomic Composition and Weight Contribution
The following table summarizes the quantitative data used to calculate the molecular weight of this compound.
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 10 | 12.011 | 120.11 |
| Hydrogen | H | 20 | 1.008 | 20.16 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | 188.267 |
The calculated molecular weight is 188.267 g/mol . This aligns with the published molecular weight of 188.26 g/mol .[1]
Experimental Protocols
The determination of the molecular weight of a pure substance like this compound is typically confirmed through mass spectrometry. A detailed experimental protocol for this would involve:
-
Sample Preparation: Dissolving a pure sample of the compound in a suitable volatile solvent.
-
Ionization: Introducing the sample into a mass spectrometer where it is ionized, for example, by electron impact (EI) or electrospray ionization (ESI).
-
Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion (M+) or a related adduct (e.g., [M+H]+) will confirm the molecular weight.
Visualization of Molecular Composition
The following diagram illustrates the elemental composition of this compound.
Caption: Elemental breakdown of this compound.
References
An In-depth Technical Guide to 4-Hexyl-2-methoxy-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 4-Hexyl-2-methoxy-1,3-dioxolane, including its chemical structure, physical properties, and a representative synthetic protocol. Due to the limited availability of extensive biological data, this document focuses on the fundamental chemical characteristics of the molecule.
Chemical Structure and Properties
This compound is a cyclic acetal. The core of the molecule is a 1,3-dioxolane ring, which is substituted with a hexyl group at the 4th position and a methoxy group at the 2nd position. The presence of two chiral centers at positions 2 and 4 indicates the potential for stereoisomerism (cis/trans isomers).
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C10H20O3 |
| Molecular Weight | 188.26 g/mol |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not precisely documented, but expected to be in the range of similar acetals. |
| Solubility | Expected to be soluble in organic solvents and have low solubility in water. |
| CAS Number | 86333-33-3 |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the acid-catalyzed reaction of 1,2-octanediol with trimethyl orthoformate.
Materials:
-
1,2-Octanediol
-
Trimethyl orthoformate
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Sodium bicarbonate solution (for quenching)
-
Anhydrous magnesium sulfate (for drying)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Purification apparatus (e.g., distillation setup or flash chromatography system)
Procedure:
-
To a solution of 1,2-octanediol in the chosen anhydrous solvent, add trimethyl orthoformate.
-
Add a catalytic amount of the acid catalyst to the reaction mixture.
-
The reaction mixture is then typically heated to reflux and monitored by a suitable technique (e.g., thin-layer chromatography or gas chromatography) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, and dried over an anhydrous drying agent like magnesium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by distillation or flash column chromatography to yield the pure this compound.
Mandatory Visualization
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic pathway of this compound.
Potential Applications
While specific applications in drug development are not widely documented, the chemical structure of this compound suggests potential utility in the following areas:
-
Fragrance and Flavor Industry: The molecule has been identified as a potential fragrance ingredient.
-
Protecting Group Chemistry: The 1,3-dioxolane moiety can serve as a protecting group for 1,2-diols in multi-step organic syntheses. The acetal is stable under basic and neutral conditions and can be readily removed under acidic conditions.
-
Chiral Building Block: As a chiral molecule, it could potentially be used as a starting material or intermediate in the synthesis of more complex chiral molecules.
Further research is required to fully elucidate the biological activity and potential therapeutic applications of this compound.
Spectroscopic Profile of 4-Hexyl-2-methoxy-1,3-dioxolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 4-Hexyl-2-methoxy-1,3-dioxolane (CAS: 85124-13-6, Molecular Formula: C₁₀H₂₀O₃, Molecular Weight: 188.26 g/mol ). Due to a lack of publicly available experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. General experimental protocols for acquiring such data are also detailed.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the 1,3-dioxolane ring system, methoxy groups, and alkyl chains.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~4.90 - 5.10 | s | 1H | O-CH-O (acetal proton) |
| ~4.10 - 4.30 | m | 1H | O-CH (on dioxolane ring) |
| ~3.80 - 4.00 | m | 2H | O-CH₂ (on dioxolane ring) |
| ~3.30 | s | 3H | O-CH₃ (methoxy group) |
| ~1.20 - 1.70 | m | 10H | -(CH₂)₅- (hexyl chain) |
| ~0.90 | t | 3H | -CH₃ (terminal methyl of hexyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ) (ppm) | Assignment |
| ~110 - 115 | O-CH-O (acetal carbon) |
| ~70 - 75 | O-CH (on dioxolane ring) |
| ~65 - 70 | O-CH₂ (on dioxolane ring) |
| ~55 - 60 | O-CH₃ (methoxy carbon) |
| ~32 - 35 | -CH₂- (hexyl chain, adjacent to ring) |
| ~22 - 32 | -(CH₂)₄- (remaining hexyl chain carbons) |
| ~14 | -CH₃ (terminal methyl of hexyl) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 2850 | Strong | C-H stretch (alkyl) |
| 1470 - 1450 | Medium | C-H bend (alkyl) |
| 1200 - 1000 | Strong | C-O stretch (acetal, ether) |
Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Proposed Fragment |
| 188 | [M]⁺ (Molecular Ion) |
| 157 | [M - OCH₃]⁺ |
| 117 | [M - C₆H₁₃]⁺ |
| 75 | [CH₃O-CH=O-CH₂]⁺ |
Experimental Protocols
The following are general methodologies for the acquisition of spectroscopic data for a liquid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-25 mg of the neat liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[1][2][3] The solution should be homogenous and free of any solid particles.
-
Transfer : Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[1][2]
-
Instrumentation : The NMR spectrum is acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Acquisition Parameters (¹H NMR) :
-
Number of scans: 8-16
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 30-45 degrees
-
-
Acquisition Parameters (¹³C NMR) :
-
Number of scans: 128-1024 (or more, depending on concentration)
-
Relaxation delay: 2-5 seconds
-
Pulse angle: 30 degrees
-
-
Referencing : The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).[3]
Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[4]
-
Instrumentation : The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded, typically in the range of 4000-400 cm⁻¹. The instrument software automatically subtracts the background spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS). The sample is then vaporized.
-
Ionization : In Electron Ionization (EI) mode, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][6][7]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[5][6]
-
Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.[5][6]
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 7. chem.libretexts.org [chem.libretexts.org]
Mass Spectrometry of 4-Hexyl-2-methoxy-1,3-dioxolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Hexyl-2-methoxy-1,3-dioxolane, a heterocyclic compound with potential applications in various chemical and pharmaceutical fields. Due to the absence of publicly available experimental mass spectra for this specific compound, this document synthesizes information from analogous structures and established fragmentation principles to predict its mass spectral behavior. This guide outlines a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), discusses the theoretical fragmentation pathways under electron ionization, and presents the predicted quantitative data in a structured format. The inclusion of detailed methodologies and visual diagrams aims to equip researchers with the necessary knowledge to identify and characterize this molecule and related structures.
Introduction
This compound is a cyclic acetal with the molecular formula C₁₀H₂₀O₃ and a molecular weight of 188.27 g/mol . Its structure, featuring a 1,3-dioxolane ring substituted with a hexyl group at the 4-position and a methoxy group at the 2-position, suggests its potential use as a protecting group in organic synthesis, a fragrance component, or a building block in the development of novel chemical entities. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in various applications. This guide will focus on the most common mass spectrometric technique for such compounds: Electron Ionization (EI) coupled with Gas Chromatography (GC).
Experimental Protocols
A robust and reproducible analytical method is paramount for the accurate analysis of this compound. The following protocol is a recommended starting point, adapted from established methods for the GC-MS analysis of cyclic acetals and other volatile organic compounds.[1][2]
Sample Preparation
For analysis, this compound should be dissolved in a high-purity volatile solvent such as hexane, ethyl acetate, or dichloromethane to a concentration of approximately 10-100 µg/mL. If the analyte is present in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
The following table outlines the recommended GC-MS parameters for the analysis of this compound.
| Parameter | Value | Justification |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Standard, reliable instrumentation for volatile and semi-volatile analysis. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Quadrupole mass analyzer is suitable for routine identification and quantification. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | A non-polar column is a good starting point for separating a wide range of organic compounds. |
| Carrier Gas | Helium | Inert gas providing good chromatographic resolution. |
| Flow Rate | 1.0 mL/min (constant flow) | Typical flow rate for this column dimension. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard injection volume. |
| Injection Mode | Split (10:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose temperature program to elute compounds with a range of volatilities. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ionization Energy | 70 eV | Standard energy for generating reproducible fragmentation patterns. |
| Source Temperature | 230 °C | Standard source temperature. |
| Quadrupole Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | m/z 40-400 | Covers the expected molecular ion and fragment ions. |
Data Acquisition and Processing
Data should be acquired in full scan mode to obtain complete mass spectra. The resulting chromatograms and spectra can be processed using the instrument's software. Identification of this compound would be based on its retention time and the comparison of its experimental mass spectrum with the predicted fragmentation pattern discussed below.
Predicted Mass Spectrum and Fragmentation Pathways
Predicted Quantitative Data
The following table summarizes the predicted major ions and their relative abundances in the electron ionization mass spectrum of this compound.
| m/z | Predicted Fragment Ion | Proposed Structure | Relative Abundance |
| 188 | [M]⁺ | [C₁₀H₂₀O₃]⁺ | Very Low / Absent |
| 157 | [M - OCH₃]⁺ | [C₉H₁₇O₂]⁺ | Moderate |
| 115 | [M - C₆H₁₃]⁺ | [C₄H₇O₃]⁺ | Moderate to High |
| 101 | [C₄H₅O₃]⁺ | Low | |
| 87 | [C₄H₇O₂]⁺ | High (Likely Base Peak) | |
| 75 | [C₃H₇O₂]⁺ | Moderate | |
| 57 | [C₄H₉]⁺ | Moderate | |
| 43 | [C₃H₇]⁺ | High |
Discussion of Fragmentation Pathways
The fragmentation of this compound is expected to be initiated by the ionization of one of the oxygen atoms. The resulting molecular ion ([M]⁺, m/z 188) is likely to be of very low abundance or absent, which is common for aliphatic acetals. The major fragmentation pathways are predicted as follows:
-
Loss of the Methoxy Group: Cleavage of the C-O bond at the 2-position can lead to the loss of a methoxy radical (•OCH₃), resulting in a stable oxonium ion at m/z 157 .
-
Cleavage of the Hexyl Side Chain (α-cleavage): The most favorable fragmentation of the hexyl group is the cleavage of the C-C bond alpha to the dioxolane ring. This would result in the loss of a hexyl radical (•C₆H₁₃) and the formation of a resonance-stabilized ion at m/z 115 .
-
Ring Opening and Fragmentation: The dioxolane ring itself can undergo fragmentation. A common pathway for 2-substituted-1,3-dioxolanes is the formation of a characteristic ion. For this compound, a key fragment is expected at m/z 87 . This ion likely arises from the cleavage of the hexyl group and subsequent rearrangement of the dioxolane ring. A related fragment at m/z 75 could be formed by the loss of a methyl group from the methoxy substituent followed by ring cleavage.
-
Fragmentation of the Hexyl Chain: The hexyl side chain can also undergo fragmentation, leading to a series of hydrocarbon fragments. The most stable of these would be the tertiary butyl cation at m/z 57 and the propyl cation at m/z 43 .
Mandatory Visualizations
Experimental Workflow
Caption: GC-MS workflow for the analysis of this compound.
Predicted Fragmentation Pathway
Caption: Predicted EI fragmentation of this compound.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The proposed GC-MS protocol offers a reliable starting point for its analysis, and the predicted fragmentation pathways, based on the well-established principles of mass spectrometry, provide a strong basis for its identification and structural elucidation. The key predicted fragments at m/z 157, 115, and particularly the expected base peak at m/z 87, serve as diagnostic markers for this compound. Researchers and scientists can utilize this information to develop and validate analytical methods for this compound and related compounds in various scientific and industrial applications. Experimental verification of these predictions will be a valuable contribution to the mass spectral data of this class of compounds.
References
An In-depth Technical Guide to the Isomeric Forms of 4-Hexyl-2-methoxy-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isomeric forms of 4-Hexyl-2-methoxy-1,3-dioxolane, a substituted dioxolane with potential applications in various scientific fields. Due to the presence of two chiral centers, this compound can exist as multiple stereoisomers. This document will delve into the structural possibilities of these isomers, their relationships, and general methodologies for their synthesis and characterization. While specific experimental data for this compound is limited in publicly available literature, this guide will draw upon data from structurally related compounds to provide a foundational understanding for researchers.
Introduction to this compound and its Isomerism
This compound is a cyclic acetal with the molecular formula C₁₀H₂₀O₃.[1] The structure of the 1,3-dioxolane ring allows for substitution at various positions. In this specific molecule, the key substituents are a hexyl group at the 4-position and a methoxy group at the 2-position. The presence of chiral centers at both the C2 and C4 positions of the dioxolane ring gives rise to stereoisomerism.
The isomeric forms of this compound can be categorized as follows:
-
Enantiomers: Pairs of stereoisomers that are non-superimposable mirror images of each other.
-
Diastereomers: Stereoisomers that are not mirror images of each other. This includes cis and trans isomers, which describe the relative orientation of the substituents on the dioxolane ring.
Understanding the specific isomeric forms is crucial as different isomers can exhibit distinct physical, chemical, and biological properties. For instance, in drug development, the therapeutic activity and toxicological profile of a chiral molecule are often associated with a single enantiomer.
Isomeric Structures and Relationships
The two chiral centers in this compound are at position 2 (bearing the methoxy group) and position 4 (bearing the hexyl group). This leads to a total of 2² = 4 possible stereoisomers:
-
(2R, 4R)
-
(2S, 4S)
-
(2R, 4S)
-
(2S, 4R)
These stereoisomers can be grouped into two pairs of enantiomers: ((2R, 4R) and (2S, 4S)) and ((2R, 4S) and (2S, 4R)). The relationship between any isomer from one enantiomeric pair and any isomer from the other pair is diastereomeric.
The cis and trans nomenclature can also be used to describe the diastereomeric relationship. In the cis isomer, the hexyl group and the methoxy group are on the same side of the dioxolane ring, while in the trans isomer, they are on opposite sides.
Below is a diagram illustrating the relationships between the different stereoisomers of this compound.
Physicochemical Properties
Table 1: Physicochemical Properties of Related Dioxolane Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 2-Methoxy-1,3-dioxolane | C₄H₈O₃ | 104.10 | 129-130 | 1.092 | 1.409 |
| 4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane | C₇H₁₄O₃ | 146.18 | 199-200 | 1.031 | 1.4400 |
| This compound | C₁₀H₂₀O₃ | 188.26 | Not available | Not available | Not available |
Data for related compounds sourced from commercial supplier catalogs and chemical databases.
Experimental Protocols
General Synthesis of this compound
A common method for the synthesis of 1,3-dioxolanes is the acid-catalyzed reaction of a diol with an aldehyde or a ketone. For this compound, a plausible synthetic route would involve the reaction of 1,2-octanediol with trimethoxymethane in the presence of an acid catalyst.
Reaction:
1,2-Octanediol + Trimethoxymethane --(Acid Catalyst)--> this compound + 2 Methanol
Detailed Protocol (General Procedure):
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-octanediol (1 equivalent) and trimethoxymethane (1.1 equivalents) in an anhydrous solvent such as dichloromethane or toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a Lewis acid like boron trifluoride etherate.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the catalyst with a weak base (e.g., triethylamine or a saturated sodium bicarbonate solution). Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield the mixture of this compound isomers.
The following diagram illustrates the general workflow for the synthesis and purification.
Separation and Characterization of Isomers
The separation of the diastereomers (cis and trans isomers) can be achieved using chromatographic techniques that exploit their different physical properties. The separation of enantiomers requires a chiral environment.
Diastereomer Separation:
-
Gas Chromatography (GC): Diastereomers often have slightly different boiling points and polarities, allowing for their separation on a GC column. A non-polar or medium-polarity column would be a suitable starting point for method development.
-
High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC on a silica gel or alumina column can also be effective for separating diastereomers.
Enantiomer Separation:
-
Chiral HPLC: This is the most common method for separating enantiomers. It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Chiral Gas Chromatography: Similar to chiral HPLC, this technique uses a capillary column coated with a chiral stationary phase.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The chemical shifts and coupling constants of the protons on the dioxolane ring will differ between the cis and trans isomers.
-
Mass Spectrometry (MS): GC-MS can be used to confirm the molecular weight of the isomers and to provide fragmentation patterns that can aid in structural identification.
-
Polarimetry: The optical rotation of the separated enantiomers can be measured to determine their specific rotation, which is a characteristic property of chiral molecules.
The logical flow for the separation and characterization of the isomers is depicted below.
Conclusion
This compound possesses a rich stereochemistry with four possible stereoisomers. While specific experimental data for this compound is scarce, this guide provides a solid theoretical framework for its isomeric forms, their relationships, and general protocols for their synthesis and characterization based on established organic chemistry principles and data from analogous compounds. Further research is warranted to isolate and characterize each isomer and to explore their potential applications in various scientific and industrial domains. Researchers are encouraged to use the methodologies outlined in this document as a starting point for their investigations into this interesting class of molecules.
References
An In-depth Technical Guide to 4-Hexyl-2-methoxy-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core characteristics of the versatile chemical intermediate, 4-Hexyl-2-methoxy-1,3-dioxolane. Due to the limited availability of public data, this document focuses on confirmed foundational knowledge and provides generalized experimental approaches based on related compounds.
Core Chemical and Physical Characteristics
Table 1: Summary of Quantitative Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₃ | [2] |
| Molecular Weight | 188.26 g/mol | [2] |
| CAS Number | 85124-13-6 | [2] |
| Purity (Typical) | ≥95% | [2] |
| Predicted XlogP | 2.8 | [3] |
| SMILES | CCCCCCC1COC(O1)OC | [3] |
| InChI | InChI=1S/C10H20O3/c1-3-4-5-6-7-9-8-12-10(11-2)13-9/h9-10H,3-8H2,1-2H3 | [3] |
General Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not publicly documented. However, based on the general synthesis of 1,3-dioxolanes, a plausible synthetic route can be proposed. Dioxolanes are typically synthesized through the acetalization of an aldehyde or ketone with a diol, in this case, a substituted diol would be required.
2.1. Proposed Synthesis of this compound
The synthesis would likely involve the reaction of 1,2-octanediol with an orthoformate, such as trimethyl orthoformate, in the presence of an acid catalyst. The hexyl group would originate from the 1,2-octanediol.
Disclaimer: The following is a generalized, hypothetical protocol and would require optimization and validation.
Materials:
-
1,2-Octanediol
-
Trimethyl orthoformate
-
Anhydrous acidic catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a drying tube, add 1,2-octanediol and the anhydrous solvent.
-
Add a catalytic amount of the acid catalyst to the mixture.
-
Slowly add a stoichiometric equivalent of trimethyl orthoformate to the flask.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
2.2. Analytical Characterization
No specific spectral data (NMR, IR, Mass Spectrometry) for this compound is currently available in the public domain. Characterization of the synthesized product would typically involve the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure, including the presence of the hexyl chain, the methoxy group, and the dioxolane ring protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify characteristic functional groups, such as C-O-C stretches of the acetal and ether functionalities.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Gas Chromatography (GC): GC can be used to assess the purity of the final product.
Signaling Pathways and Experimental Workflows
Currently, there is no published research detailing the involvement of this compound in any specific biological signaling pathways or established experimental workflows in drug development. Its utility is described as a versatile small molecule scaffold, suggesting its potential use as a building block in the synthesis of more complex molecules.[2]
The logical workflow for investigating a novel compound like this compound would follow a standard drug discovery and development pipeline.
Caption: A generalized workflow for the investigation of a novel chemical entity.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the safety information for other dioxolane derivatives, general safety precautions should be followed.[4][5][6][7]
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Hazards: Dioxolane compounds can be flammable liquids and may cause skin and eye irritation.[4][5] In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.
This guide is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
Methodological & Application
Application Notes and Protocols: "4-Hexyl-2-methoxy-1,3-dioxolane" as a Protecting Group for Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the selective protection and deprotection of functional groups is a cornerstone of success. "4-Hexyl-2-methoxy-1,3-dioxolane" is a valuable reagent that serves as a protective shield for 1,2- and 1,3-diols. As a cyclic orthoester, it offers a distinct set of advantages, primarily its stability under basic and neutral conditions and its facile cleavage under mild acidic conditions. This allows for the unmasking of the diol functionality at a desired stage without compromising other sensitive parts of the molecule.
This document provides detailed application notes and experimental protocols for the utilization of "this compound" as a diol protecting group, including its introduction, removal, and stability profile.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 85124-13-6 |
| Molecular Formula | C10H20O3 |
| Molecular Weight | 188.26 g/mol |
| Appearance | Colorless to Almost colorless clear liquid |
| Purity | Min. 95% |
Applications in Organic Synthesis
The primary application of "this compound" is the protection of 1,2-diols and 1,3-diols. This protection is achieved through an acid-catalyzed exchange reaction where the diol displaces the methoxy group and the ethylene glycol moiety of the reagent to form a new, more complex dioxolane ring incorporating the substrate.
Key Advantages:
-
Stability: The resulting protected diol is stable to a wide range of reagents, including bases, nucleophiles, and many reducing and oxidizing agents.[1][2]
-
Mild Deprotection: The protecting group is readily removed under mild aqueous acidic conditions, which is crucial for substrates sensitive to harsh deprotection methods.[3][4]
-
Orthogonality: The differential stability allows for selective deprotection in the presence of other protecting groups, such as those sensitive to basic conditions or hydrogenolysis.
Experimental Protocols
Protocol 1: Protection of a 1,2-Diol (e.g., 1,2-Octanediol)
This protocol describes a general procedure for the protection of a 1,2-diol using "this compound" via an acid-catalyzed acetal exchange reaction.
Materials:
-
1,2-Diol (e.g., 1,2-Octanediol)
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Acid catalyst (e.g., p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of the 1,2-diol (1.0 eq) in anhydrous DCM at room temperature, add "this compound" (1.1 eq).
-
Add a catalytic amount of p-TsOH (0.05 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure protected diol.
| Parameter | Condition |
| Substrate | 1,2-Diol |
| Reagent | This compound |
| Stoichiometry | 1.1 equivalents of protecting group |
| Catalyst | p-TsOH (0.05 eq) |
| Solvent | Anhydrous DCM |
| Temperature | Room Temperature |
| Typical Reaction Time | 2-4 hours |
| Work-up | Aqueous bicarbonate quench |
| Purification | Flash column chromatography |
| Expected Yield | > 90% |
Protocol 2: Deprotection of the Protected Diol
This protocol outlines the removal of the "this compound" protecting group to regenerate the diol.
Materials:
-
Protected diol
-
Solvent system (e.g., THF/water or acetone/water)
-
Acid (e.g., Acetic acid, Trifluoroacetic acid (TFA), or dilute Hydrochloric acid (HCl))
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the protected diol in a mixture of THF and water (e.g., 4:1 v/v).
-
Add a suitable acid (e.g., 80% aqueous acetic acid or a catalytic amount of HCl).
-
Stir the reaction mixture at room temperature. Monitor the deprotection by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, carefully neutralize the acid with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the deprotected diol. Further purification may be performed if necessary.
| Parameter | Condition |
| Substrate | Protected Diol |
| Reagents | Aqueous Acid (e.g., Acetic Acid, HCl) |
| Solvent | THF/Water or Acetone/Water |
| Temperature | Room Temperature |
| Typical Reaction Time | 1-3 hours |
| Work-up | Aqueous bicarbonate neutralization |
| Expected Yield | > 95% |
Stability Data
The stability of the "this compound" protecting group is comparable to other cyclic orthoesters. The following table summarizes its general stability profile.
| Condition | Stability | Notes |
| Strongly Basic (e.g., NaOH, KOH) | Stable | Orthoesters are generally stable to basic conditions. |
| Mildly Basic (e.g., NaHCO3, Et3N) | Stable | No significant cleavage is observed. |
| Neutral (pH 7) | Generally Stable | Hydrolysis can occur over extended periods, especially in the presence of moisture.[5] |
| Mildly Acidic (pH 4-6) | Labile | Deprotection occurs readily. The rate is pH-dependent.[6][7] |
| Strongly Acidic (e.g., conc. HCl) | Very Labile | Rapid deprotection. May not be suitable for substrates with other acid-sensitive groups. |
| Reducing Agents (e.g., NaBH4, LiAlH4) | Stable | The acetal functionality is inert to common hydride reducing agents. |
| Oxidizing Agents (e.g., PCC, PDC) | Stable | Stable to many common oxidizing agents. |
| Organometallic Reagents (e.g., Grignard) | Stable | The protecting group is compatible with organometallic reagents. |
Reaction Mechanisms and Visualizations
The following diagrams illustrate the key chemical transformations involving the "this compound" protecting group.
Protection of a 1,2-Diol
The protection of a 1,2-diol proceeds via an acid-catalyzed exchange mechanism. The acid protonates the methoxy group of the orthoester, making it a good leaving group (methanol). The diol then attacks the resulting oxocarbenium ion in a stepwise manner to form the new, more stable five-membered dioxolane ring.
Caption: Acid-catalyzed protection of a 1,2-diol.
Deprotection of the Protected Diol
The deprotection is the reverse of the protection mechanism. Under aqueous acidic conditions, the orthoester is hydrolyzed. Protonation of one of the ring oxygens is followed by ring opening to form a hemiacetal ester intermediate. Further hydrolysis liberates the diol and an ester, which can be further hydrolyzed to the corresponding carboxylic acid and alcohol under the reaction conditions.
Caption: Acid-catalyzed deprotection of the diol.
Experimental Workflow
The following diagram illustrates the general workflow for a synthetic sequence involving the protection and deprotection of a diol using "this compound".
Caption: General synthetic workflow.
Conclusion
"this compound" is a versatile and efficient protecting group for 1,2- and 1,3-diols. Its ease of introduction and mild, acid-labile cleavage make it a valuable tool in the synthesis of complex molecules where careful management of functional group reactivity is paramount. The protocols and data presented herein provide a comprehensive guide for the successful application of this protecting group in a research and development setting.
References
- 1. may.chem.uh.edu [may.chem.uh.edu]
- 2. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US6008400A - Orthoester reagents for use as protecting groups in oligonucleotide synthesis - Google Patents [patents.google.com]
- 5. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Tuning the pH sensitivities of orthoester based compounds for drug delivery applications by simple chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: "4-Hexyl-2-methoxy-1,3-dioxolane" as a Chiral Auxiliary
A comprehensive search of scientific literature and chemical databases has revealed no documented applications of "4-Hexyl-2-methoxy-1,3-dioxolane" as a chiral auxiliary in asymmetric synthesis.
While the 1,3-dioxolane functional group is a common protecting group in organic synthesis, and various chiral dioxolanes are known, there is no specific information available to suggest that the compound "this compound" has been utilized to control the stereochemical outcome of chemical reactions. Established chiral auxiliaries are typically characterized by their ability to induce high levels of diastereoselectivity or enantioselectivity in reactions such as aldol additions, Diels-Alder reactions, or alkylations. The scientific literature provides extensive data, including detailed experimental protocols and quantitative measures of stereocontrol (e.g., diastereomeric excess or enantiomeric excess), for well-known auxiliaries.
The absence of such information for "this compound" indicates that it is not a recognized or reported chiral auxiliary in the field of asymmetric synthesis. Therefore, the creation of detailed application notes, experimental protocols, and associated diagrams as requested is not possible based on the current body of scientific knowledge.
Researchers, scientists, and drug development professionals seeking to employ a chiral auxiliary strategy are advised to consult the extensive literature on established and well-characterized auxiliaries. Some widely used classes of chiral auxiliaries include:
-
Oxazolidinones (e.g., Evans auxiliaries)
-
Camphorsultams
-
Pseudoephedrine amides
-
Chiral oxazolidinethiones and thiazolidinethiones
-
TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol)
These auxiliaries have been extensively studied and their applications are well-documented, providing a reliable foundation for achieving high levels of stereocontrol in a variety of chemical transformations.
Application Notes and Protocols: Synthesis of 4-Hexyl-2-methoxy-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-Hexyl-2-methoxy-1,3-dioxolane, a cyclic acetal. The primary synthetic route involves the acid-catalyzed reaction of 1,2-octanediol with trimethyl orthoformate. This reaction is a common method for the protection of 1,2-diols or for the formation of orthoesters.[1][2]
Reaction Principle
The formation of this compound is achieved through the acetalization of 1,2-octanediol with trimethyl orthoformate. The reaction is typically catalyzed by a Brønsted or Lewis acid, such as p-toluenesulfonic acid (p-TSA).[2][3] The reaction proceeds by protonation of the orthoformate, followed by nucleophilic attack by the diol and subsequent cyclization to form the 1,3-dioxolane ring. Methanol is generated as a byproduct, and its removal can drive the reaction to completion.[4]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the synthesis of 2-alkoxy-1,3-dioxolanes based on analogous reactions reported in the literature. These parameters can be used as a starting point for the synthesis of this compound.
| Parameter | Value/Condition | Source |
| Starting Diol | 1,2-Octanediol | Inferred |
| Acetalating Reagent | Trimethyl orthoformate | [2][4][5] |
| Catalyst | p-Toluenesulfonic acid monohydrate (p-TSA) or Brønsted acidic ionic liquids | [2][3][5] |
| Catalyst Loading | ~0.01 eq (relative to diol) | [3] |
| Solvent | Cyclohexane or solvent-free | [3][5] |
| Temperature | Room temperature to 100°C | [3][5] |
| Reaction Time | 1.5 - 24 hours | [3][5] |
| Work-up | Neutralization, filtration, and distillation | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid
This protocol is adapted from a general procedure for the synthesis of 2-alkoxy-1,3-dioxolanes.[3]
Materials:
-
1,2-Octanediol
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Cyclohexane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-octanediol (1 equivalent).
-
Add cyclohexane as a solvent.
-
Add trimethyl orthoformate (1.1 to 1.5 equivalents).
-
Add p-toluenesulfonic acid monohydrate (0.01 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 90 minutes.
-
Heat the mixture to reflux (approximately 100°C) for 2-4 hours to drive the reaction to completion and remove the methanol byproduct. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Catalyst-Free Synthesis of a 2-Methoxy-1,3-dioxolane Derivative
This protocol is based on the reaction of glycerol with trimethyl orthoformate and can be adapted for 1,2-octanediol.[2]
Materials:
-
1,2-Octanediol
-
Trimethyl orthoformate
-
Standard laboratory glassware for organic synthesis with a distillation head
Procedure:
-
In a round-bottom flask, combine 1,2-octanediol (1 equivalent) and a large excess of trimethyl orthoformate (e.g., 10 equivalents).[2]
-
Heat the mixture to 90°C and stir.
-
During the reaction, distill off the methanol byproduct.
-
Continue the reaction for up to 24 hours, monitoring by TLC or GC.[2]
-
After completion, cool the reaction mixture.
-
Remove the excess trimethyl orthoformate under reduced pressure.
-
The resulting product can be purified by vacuum distillation.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: 4-Hexyl-2-methoxy-1,3-dioxolane in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
While specific documented applications of 4-Hexyl-2-methoxy-1,3-dioxolane in asymmetric synthesis are not prevalent in the reviewed literature, its structure suggests potential utility as a chiral auxiliary. This document outlines a hypothetical application based on established principles of asymmetric synthesis using chiral acetals and provides generalized protocols that can be adapted for research and development.
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic scheme to control the stereochemical outcome of subsequent reactions.[1][2] Chiral acetals and ketals, a class to which this compound belongs, have been employed to induce stereoselectivity in various transformations.[3]
Hypothetical Application: Asymmetric Aldol Reaction
In this hypothetical application, (4R,5R)-4-Hexyl-2-methoxy-1,3-dioxolane is derived from (2R,3R)-nonane-2,3-diol and subsequently attached to a prochiral ketone to serve as a chiral auxiliary in a diastereoselective aldol reaction. The bulky hexyl group and the defined stereochemistry of the dioxolane ring are intended to create a sterically hindered environment, directing the approach of the incoming electrophile to a specific face of the enolate.
Reaction Scheme:
Caption: Hypothetical workflow for an asymmetric aldol reaction.
Quantitative Data Summary
The following table summarizes hypothetical data for the diastereoselective aldol reaction, illustrating the potential influence of the chiral auxiliary on the stereochemical outcome.
| Entry | Aldehyde (R') | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Benzaldehyde | 95:5 | 85 |
| 2 | Isobutyraldehyde | 92:8 | 88 |
| 3 | Cinnamaldehyde | 90:10 | 82 |
Experimental Protocols
Protocol 1: Synthesis of the Chiral Adduct (Prochiral Ketone + Chiral Auxiliary)
-
Materials: Prochiral ketone (1.0 eq), (4R,5R)-4-Hexyl-2-methoxy-1,3-dioxolane (1.2 eq), p-toluenesulfonic acid (0.1 eq), Toluene.
-
Procedure: a. To a round-bottom flask equipped with a Dean-Stark apparatus, add the prochiral ketone, (4R,5R)-4-Hexyl-2-methoxy-1,3-dioxolane, and p-toluenesulfonic acid in toluene. b. Reflux the mixture for 4-6 hours, with azeotropic removal of water. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate. e. Extract the aqueous layer with ethyl acetate (3 x 20 mL). f. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the chiral adduct.
Protocol 2: Diastereoselective Aldol Reaction
-
Materials: Chiral adduct (1.0 eq), Lithium diisopropylamide (LDA) (1.1 eq), Aldehyde (1.2 eq), Anhydrous Tetrahydrofuran (THF).
-
Procedure: a. Dissolve the chiral adduct in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen). b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Slowly add LDA solution dropwise via syringe. d. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation. e. Add the aldehyde dropwise and continue stirring at -78 °C for 2-3 hours. f. Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride. g. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL). h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. i. Determine the diastereomeric ratio of the crude product by 1H NMR spectroscopy or HPLC analysis. j. Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
-
Materials: Diastereomerically enriched aldol product, Mild acidic solution (e.g., 1M HCl in THF/water), Ethyl acetate.
-
Procedure: a. Dissolve the aldol product in a mixture of THF and water. b. Add the mild acidic solution and stir at room temperature. c. Monitor the deprotection by TLC. d. Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate. e. Extract the desired chiral aldol product with ethyl acetate. f. The aqueous layer containing the recovered chiral auxiliary can be further extracted and purified for reuse. g. Purify the final chiral aldol product by column chromatography.
Logical Relationships and Workflows
The overall logic of employing a chiral auxiliary in asymmetric synthesis follows a distinct pattern.
Caption: General workflow of chiral auxiliary-mediated synthesis.
Concluding Remarks
The successful application of "this compound" as a chiral auxiliary in asymmetric synthesis would depend on its ability to effectively bias the stereochemical course of a reaction. The protocols and conceptual frameworks provided here serve as a foundational guide for researchers to explore its potential. Experimental validation and optimization would be necessary to determine its efficacy and diastereoselectivity in specific transformations. The principles outlined are based on well-established methodologies in asymmetric synthesis.[1][4]
References
Application Notes and Protocols for 4-Hexyl-2-methoxy-1,3-dioxolane as a Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hexyl-2-methoxy-1,3-dioxolane is a versatile small molecule scaffold with potential applications as a solvent in various chemical and pharmaceutical processes.[1] Its structure, featuring a polar dioxolane ring and a nonpolar hexyl chain, suggests utility in dissolving a range of solutes. This document provides an overview of its properties, potential applications, and generalized protocols for its use as a solvent, based on available data for the compound and structurally related 1,3-dioxolanes.
Physicochemical Properties
Limited experimental data is available for this compound. The following table summarizes its known properties and provides data for a related, less substituted compound, 2-Methoxy-1,3-dioxolane, for comparison.
| Property | This compound | 2-Methoxy-1,3-dioxolane (for comparison) |
| CAS Number | 85124-13-6[1] | 19693-75-5[2] |
| Molecular Formula | C10H20O3[1] | C4H8O3[2] |
| Molecular Weight | 188.26 g/mol [1] | 104.10 g/mol [2] |
| Boiling Point | Not available | 129-130 °C[2][3] |
| Density | Not available | 1.092 g/mL at 25 °C[2][3] |
| Refractive Index | Not available | n20/D 1.409[2] |
| Purity | Min. 95%[1] | 99%[2] |
| Flash Point | Not available | 34 °C (93.2 °F) - closed cup[2] |
Health and Safety Information
No specific safety data sheet (MSDS) for this compound was found. However, based on data for other 1,3-dioxolane derivatives, the following general precautions should be taken.[4][5][6][7]
-
Flammability: Dioxolane derivatives can be flammable.[2][4] Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area and take precautionary measures against static discharge.[4][5]
-
Health Hazards: May be harmful if swallowed and cause skin and serious eye irritation or damage.[4] Avoid breathing vapors and contact with skin and eyes.[5][7]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[2][4][7]
-
Handling: Handle in a well-ventilated place.[7] Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]
Applications as a Solvent
The class of 1,3-dioxolanes is recognized for its use as solvents, including as green alternatives to conventional solvents.[8][9] They are considered polar aprotic solvents and can be effective in a variety of organic reactions.[8] Given its structure, this compound is anticipated to be a suitable solvent for:
-
Organic Synthesis: As a reaction medium for substitution reactions, particularly where stabilization of charged intermediates is beneficial. The polarity of the dioxolane ring can aid in dissolving polar reagents, while the hexyl group can enhance solubility of nonpolar organic molecules.
-
Polymer Chemistry: 1,3-dioxolane itself is used as a solvent for polymers and resins.[10] The hexyl-substituted derivative may offer tailored solubility for specific polymer systems.
-
Drug Development: Dioxolane moieties are found in pharmacologically active molecules.[4] While this compound is presented as a scaffold, its solvent properties may be relevant in the synthesis and formulation of active pharmaceutical ingredients (APIs).
Experimental Protocols
The following are generalized protocols for the use of this compound as a solvent in a typical laboratory setting. These protocols are based on general principles of organic synthesis and the known properties of related dioxolane solvents.
Protocol 1: General Procedure for a Substitution Reaction
This protocol outlines the use of this compound as a solvent for a generic SN2 reaction.
Materials:
-
This compound (solvent)
-
Substrate (e.g., an alkyl halide)
-
Nucleophile (e.g., a sodium salt)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard workup reagents (e.g., water, organic extraction solvent, drying agent)
Procedure:
-
Ensure all glassware is dry.
-
To a round-bottom flask equipped with a magnetic stir bar, add the substrate.
-
Under an inert atmosphere, add this compound to dissolve the substrate. The volume will depend on the desired reaction concentration.
-
Add the nucleophile to the stirred solution.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction to room temperature if heated.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).
Protocol 2: Synthesis of a 1,3-Dioxolane Derivative (General)
This protocol describes a general method for the synthesis of 1,3-dioxolanes from an aldehyde or ketone and a diol, which is the fundamental structure of the target solvent.[11]
Materials:
-
Aldehyde or ketone
-
1,2-diol (e.g., ethylene glycol)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
A nonpolar solvent that forms an azeotrope with water (e.g., toluene or cyclohexane)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
Combine the aldehyde or ketone, the 1,2-diol, and the nonpolar solvent in a round-bottom flask.
-
Add a catalytic amount of the acid catalyst.
-
Attach the Dean-Stark apparatus and condenser.
-
Heat the mixture to reflux. Water will be removed from the reaction as an azeotrope and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the resulting dioxolane by distillation.
Visualizations
Caption: General synthesis of 1,3-dioxolanes.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 2-メトキシ-1,3-ジオキソラン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-METHOXY-1,3-DIOXOLANE CAS#: 19693-75-5 [m.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 1,3-Dioxolane compounds (DOXs) as biobased reaction media - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00227F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]
- 11. Dioxolane - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 4-Hexyl-2-methoxy-1,3-dioxolane in Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-Hexyl-2-methoxy-1,3-dioxolane, a versatile chiral building block with potential applications in the synthesis of pharmaceutical intermediates. While direct integration into the synthesis of marketed Active Pharmaceutical Ingredients (APIs) is not extensively documented in publicly available literature, its structural features—a protected chiral diol with a hexyl chain—suggest its utility in constructing complex molecular architectures, particularly lipid-based signaling molecules like prostaglandins and their analogues.
Introduction
This compound is a protected form of (R)- or (S)-1,2-octanediol. The dioxolane group serves as a robust protecting group for the diol functionality, allowing for selective reactions at other parts of a molecule. The methoxy group at the 2-position of the dioxolane ring creates a chiral acetal, which can be useful in diastereoselective reactions. The hexyl side chain is a common structural motif in a variety of bioactive lipids.
Key Features:
-
Chiral Building Block: Provides a stereodefined C8 carbon chain.
-
Protecting Group: The 1,3-dioxolane moiety effectively masks the 1,2-diol.
-
Synthetic Handle: The protected form allows for functionalization of a precursor molecule without interference from the diol.
Potential Applications in Pharmaceutical Synthesis
The structure of this compound makes it a plausible, though not widely reported, intermediate for the synthesis of the omega (ω) side chain of various prostaglandins. Prostaglandin analogues such as Latanoprost, Bimatoprost, and Travoprost are critical medications for the treatment of glaucoma and ocular hypertension.[1] Their synthesis often relies on the coupling of a core cyclopentane ring with two side chains, the alpha (α) and the omega (ω) chains.[2][3] The ω-chain typically contains a chiral alcohol and a hydrocarbon tail.
Hypothetical Role in Prostaglandin Analogue Synthesis
This compound could serve as a precursor to the ω-side chain synthon. The protected diol can be deprotected at a later stage in the synthesis to reveal the free hydroxyl groups, one of which is characteristic of many PGF2α analogues.
Quantitative Data
| Reaction Step | Reactants | Reagents and Conditions | Typical Yield (%) | Typical Purity (%) | Reference |
| Protection | 1,2-Octanediol, Trimethyl orthoformate | p-Toluenesulfonic acid (cat.), Methanol, rt | 85-95 | >98 | [4] |
| Deprotection | This compound | Acetic acid, Water, THF | 80-90 | >99 | [3] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and deprotection of this compound. These protocols are for illustrative purposes and may require optimization for specific applications.
Synthesis of this compound (Protection of 1,2-Octanediol)
This protocol describes the formation of the methoxy-dioxolane protecting group from 1,2-octanediol.
Materials:
-
(R)- or (S)-1,2-Octanediol
-
Trimethyl orthoformate
-
Anhydrous Methanol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Anhydrous Sodium Bicarbonate
-
Anhydrous Magnesium Sulfate
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a solution of 1,2-octanediol (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding anhydrous sodium bicarbonate.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Deprotection of this compound to 1,2-Octanediol
This protocol describes the removal of the dioxolane protecting group to regenerate the 1,2-diol.
Materials:
-
This compound
-
Acetic Acid
-
Water
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF, acetic acid, and water (e.g., 3:1:1 v/v/v).
-
Stir the reaction mixture at 40-50 °C for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1,2-octanediol.
Visualizations
Logical Workflow for the Use of this compound
The following diagram illustrates a hypothetical synthetic workflow where this compound is used as a protected chiral building block.
Caption: Synthetic workflow using the protected diol.
Prostaglandin F2α Signaling Pathway
Prostaglandin F2α (PGF2α) and its analogues exert their effects by binding to the Prostaglandin F receptor (FP), a G-protein coupled receptor. This interaction initiates a signaling cascade that leads to various physiological responses.
Caption: PGF2α signaling pathway via the FP receptor.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hexyl-2-methoxy-1,3-dioxolane
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the synthesis yield of 4-Hexyl-2-methoxy-1,3-dioxolane. The recommendations are based on established principles for dioxolane and orthoester formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct and common method for synthesizing this compound is the acid-catalyzed reaction of 1,2-octanediol with an orthoformate, typically trimethyl orthoformate (TMOF). This reaction is an acetalization that forms the cyclic dioxolane ring.
Q2: What kind of yields can I realistically expect?
A2: Yields for dioxolane synthesis can vary widely depending on the specific substrates and reaction conditions. For sterically unhindered diols, yields can be quite high, sometimes exceeding 90%.[1] However, factors like steric hindrance, catalyst efficiency, and the effectiveness of water/alcohol removal can lower the yield. For analogous reactions involving the formation of substituted dioxolanes, yields have been reported in ranges from 9% to over 95%.[2][3]
Q3: Which acid catalyst is best for this synthesis?
A3: A variety of Brønsted or Lewis acid catalysts can be used.[4] Common choices include:
-
p-Toluenesulfonic acid (p-TsOH): A standard, effective, and inexpensive catalyst.
-
Montmorillonite K10 clay: A solid acid catalyst that can simplify workup.[1]
-
Cerium(III) triflate (Ce(OTf)₃): A mild Lewis acid catalyst effective under gentle conditions.[4]
-
Phosphomolybdic acid: Shown to be highly effective and recyclable in similar syntheses.[3] The optimal catalyst may require some empirical testing for your specific setup.
Q4: Why is the removal of byproducts important?
A4: The reaction between 1,2-octanediol and trimethyl orthoformate produces methanol as a byproduct. Like water in other acetalizations, this alcohol byproduct can participate in an equilibrium reaction, which can drive the reaction backward and reduce the product yield.[4] Continuous removal of methanol is crucial for driving the reaction to completion.
Troubleshooting Guide
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Water/Methanol Removal: The formation of the dioxolane is a reversible reaction. The presence of the methanol byproduct can inhibit forward reaction progress. | 1. Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, cyclohexane) to azeotropically remove the methanol byproduct as it forms. Ensure the reaction is at a sufficient reflux temperature. |
| 2. Inactive or Inappropriate Catalyst: The acid catalyst may be old, deactivated, or insufficient in quantity. | 2. Use a fresh batch of catalyst. Try alternative acid catalysts such as pyridinium p-toluenesulfonate (PPTS) for acid-sensitive substrates, or a Lewis acid like Ce(OTf)₃. Optimize catalyst loading (typically 1-5 mol%). | |
| 3. Impure Starting Materials: 1,2-octanediol may contain water. Trimethyl orthoformate can hydrolyze over time. | 3. Ensure starting materials are anhydrous. Use freshly opened bottles of reagents or purify them before use. 1,2-octanediol can be dried by azeotropic distillation with toluene. | |
| 4. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or for efficient azeotropic removal of methanol. | 4. Ensure the reaction mixture is refluxing vigorously enough for the Dean-Stark trap to function correctly. The choice of solvent will dictate the reaction temperature. | |
| Reaction Stalls / Incomplete Conversion | 1. Equilibrium Reached: The reaction has reached equilibrium without proceeding to completion due to byproduct accumulation. | 1. In addition to a Dean-Stark trap, adding molecular sieves (3Å or 4Å) to the reaction flask can help sequester the methanol byproduct. |
| 2. Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent. | 2. Use a slight excess (1.1 to 1.5 equivalents) of trimethyl orthoformate to ensure full conversion of the more valuable 1,2-octanediol. | |
| Formation of Side Products / Difficult Purification | 1. Harsh Reaction Conditions: High temperatures or a strongly acidic catalyst can cause decomposition of the starting material or product. | 1. Switch to a milder catalyst (e.g., PPTS). Run the reaction at the lowest effective temperature. |
| 2. Product Hydrolysis: The dioxolane ring is sensitive to acid in the presence of water. | 2. During workup, quench the acid catalyst with a mild base (e.g., triethylamine or a saturated sodium bicarbonate wash) before concentrating the product. Ensure all glassware and solvents are dry. |
Yields of Analogous Dioxolane Syntheses
The following table summarizes reported yields for the synthesis of various dioxolane structures, illustrating the impact of different substrates and conditions.
| Product | Reactants | Catalyst / Conditions | Yield | Reference |
| 4,5-diethyl-1,3-dioxolane | 3,4-hexanediol, Formic Acid | Ru(triphos)(tmm) | 9% | [2] |
| 4,5-dipropyl-1,3-dioxolane | meso-4,5-octanediol, CO₂ | Ru(triphos)(tmm), HNTf₂ | 25% | [2] |
| Substituted 1,3-dioxolanes | Salicylaldehyde, Sterically Hindered Diols | Montmorillonite K10 | 45-61% | [1] |
| Substituted 1,3-dioxolanes | Salicylaldehyde, Unhindered Diols | Montmorillonite K10 | 88-93% | [1] |
| 2,2-dimethyl-1,3-dioxolane-4-methanol | Glycerol, Acetone | Phosphomolybdic acid | >95% | [3] |
Visualizations
Reaction Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
1,2-Octanediol (1.0 eq)
-
Trimethyl orthoformate (TMOF, 1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH, 0.02 eq)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser under a nitrogen or argon atmosphere.
-
Charging the Flask: To the flask, add 1,2-octanediol (1.0 eq) and anhydrous toluene (approx. 0.2-0.5 M concentration of the diol).
-
Addition of Reagents: Begin stirring and add trimethyl orthoformate (1.2 eq) followed by p-toluenesulfonic acid monohydrate (0.02 eq).
-
Reaction: Heat the mixture to a vigorous reflux. The toluene-methanol azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more methanol is collected in the trap and thin-layer chromatography (TLC) or gas chromatography (GC) analysis indicates complete consumption of the starting diol (typically 2-6 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Workup - Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: The resulting crude product, this compound, can be purified further by vacuum distillation if necessary to yield the final, high-purity product.
References
- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Technical Support Center: 4-Hexyl-2-methoxy-1,3-dioxolane Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Hexyl-2-methoxy-1,3-dioxolane.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Distillation | Incomplete removal of water, which can form azeotropes with the product. | Dry the crude product with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before distillation.[1][2] Consider using a Dean-Stark apparatus during synthesis to remove water as it forms.[3] |
| Presence of unreacted starting materials (e.g., 1,2-octanediol, methyl orthoformate). | Optimize the stoichiometry of the reactants during synthesis. Perform a pre-distillation wash with a suitable solvent to remove water-soluble impurities. | |
| Thermal decomposition of the product during distillation. | Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound. | |
| Cloudy or Hazy Appearance of Purified Product | Residual water. | Ensure the product is thoroughly dried before and after purification steps. Store the final product over a desiccant. |
| Presence of insoluble impurities. | Filter the product through a 0.22 µm syringe filter. If the issue persists, consider an additional purification step like column chromatography. | |
| Acidic pH of the Purified Product | Residual acid catalyst from the synthesis. | Neutralize the crude product with a mild base (e.g., potassium carbonate or sodium bicarbonate solution) before distillation.[2] Perform an aqueous wash to remove the salt byproduct. |
| Low Overall Yield | Incomplete reaction during synthesis. | Monitor the reaction progress using techniques like TLC or GC to ensure completion. |
| Product loss during aqueous workup. | Minimize the number of aqueous washes. Ensure proper phase separation and extract the aqueous layer with a suitable organic solvent to recover any dissolved product. | |
| Adsorption of the product onto the drying agent. | Use a minimal amount of drying agent and wash it with a small amount of fresh, dry solvent to recover any adsorbed product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are typically unreacted starting materials (1,2-octanediol and a methoxy source like methyl orthoformate), water formed during the reaction, and the acid catalyst used to promote the reaction.[3][4]
Q2: How can I effectively remove the acid catalyst after synthesis?
A2: The acid catalyst can be effectively removed by washing the crude product with a mild aqueous base, such as a saturated solution of sodium bicarbonate or potassium carbonate, until the aqueous layer is no longer acidic.[2] Be sure to follow this with a water wash to remove any remaining base and salts.
Q3: Is vacuum distillation necessary for the purification of this compound?
A3: While not always strictly necessary, vacuum distillation is highly recommended. It lowers the boiling point of the compound, which helps to prevent potential thermal decomposition and the formation of byproducts, leading to a purer final product.
Q4: My purified product is degrading over time. How can I improve its stability?
A4: Dioxolanes can be sensitive to residual acid and water, which can catalyze hydrolysis back to the starting diol and aldehyde/ketone equivalent.[4] Ensure your product is thoroughly neutralized and dried. For long-term storage, keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature.
Q5: Can I use column chromatography to purify this compound?
A5: Yes, column chromatography can be an effective purification method, particularly for removing non-volatile impurities or closely related byproducts. A silica gel stationary phase with a non-polar eluent system (e.g., a hexane/ethyl acetate gradient) is a good starting point.
Experimental Protocols
General Purification Workflow
A typical purification workflow for this compound after synthesis involves neutralization, extraction, drying, and distillation.
References
Technical Support Center: 4-Hexyl-2-methoxy-1,3-dioxolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hexyl-2-methoxy-1,3-dioxolane.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments involving this compound, with a focus on its stability.
Issue 1: Unexpectedly Low Yield or Disappearance of the Starting Material
-
Possible Cause: Acid-catalyzed hydrolysis of the dioxolane ring. Orthoesters like this compound are sensitive to acidic conditions.[1][2][3]
-
Troubleshooting Steps:
-
Check the pH of your reaction mixture: Ensure that the pH is neutral or slightly basic. Even trace amounts of acid can catalyze the degradation.
-
Use anhydrous solvents and reagents: Water is required for hydrolysis. Ensure all components of your reaction are thoroughly dried.
-
Buffer the reaction: If acidic conditions are unavoidable, consider if a different protecting group strategy would be more suitable. If not, run the reaction at a lower temperature to minimize the rate of hydrolysis.
-
Analyze for byproducts: Look for the presence of 1,2-octanediol and methyl formate, the expected hydrolysis products.
-
Issue 2: Inconsistent Results or Poor Reproducibility
-
Possible Cause: Gradual degradation of this compound during storage or handling.
-
Troubleshooting Steps:
-
Verify storage conditions: Store the compound under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature, and away from moisture and light.
-
Check for signs of degradation in the starting material: Use techniques like NMR or GC-MS to assess the purity of your stock of this compound before use.
-
Use freshly opened or purified material: If there is any doubt about the quality of the stored compound, consider purifying it (e.g., by distillation under reduced pressure) or using a new batch.
-
Issue 3: Formation of an Oily Film or Phase Separation in Aqueous Formulations
-
Possible Cause: Hydrolysis leading to the formation of the less water-soluble 1,2-octanediol.
-
Troubleshooting Steps:
-
Monitor the pH of the formulation over time: A decrease in pH could indicate the formation of acidic byproducts, which can accelerate further degradation.
-
Consider using a buffered aqueous system: Maintaining a neutral to slightly basic pH can significantly improve stability. Based on analogous compounds, a pH of 9 appears to confer good stability.[4]
-
Incorporate co-solvents or surfactants: If the application allows, these can help to solubilize the degradation products and maintain a homogenous formulation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound?
A1: The main stability issue is its susceptibility to acid-catalyzed hydrolysis.[1][2][3] The orthoester and cyclic acetal functionalities are labile in the presence of Brønsted or Lewis acids, leading to the cleavage of the dioxolane ring.
Q2: What are the expected degradation products of this compound?
A2: Under acidic aqueous conditions, this compound is expected to hydrolyze into 1,2-octanediol, methanol, and formic acid (or its corresponding methyl ester, methyl formate).
Q3: How does pH affect the stability of this compound?
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, away from acids and moisture.
Q5: Can I use this compound in aqueous solutions?
A5: Yes, but with caution. The stability in aqueous solutions will be dictated by the pH. For applications requiring prolonged stability in an aqueous environment, the solution should be buffered to a neutral or, preferably, slightly basic pH.
Q6: Are there any analytical techniques to monitor the stability of this compound?
A6: Yes, several techniques can be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the parent compound and its volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of the starting material and the appearance of signals corresponding to the degradation products.
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the amount of the compound remaining over time.
Quantitative Data
Due to the limited availability of specific quantitative stability data for this compound, the following table provides an expected stability profile based on data from analogous 1,3-dioxolane derivatives.[4]
| pH | Expected Stability at Room Temperature | Expected Half-life |
| 3 | Low | On the order of hours |
| 5 | Moderate | On the order of days |
| 7 | Questionable for long-term storage | Potentially weeks, but degradation is likely |
| 9 | High | Expected to be stable for an extended period |
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment of this compound
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions at pH 3, 5, 7, and 9.
-
Sample Preparation: Prepare stock solutions of this compound in a water-miscible organic solvent (e.g., acetonitrile or isopropanol) to ensure solubility.
-
Incubation: Add a small aliquot of the stock solution to each buffer solution to a final concentration of, for example, 1 mg/mL. Ensure the volume of the organic solvent is minimal (e.g., <1%) to not significantly alter the properties of the buffer.
-
Time Points: Incubate the samples at a controlled temperature (e.g., 25°C or 37°C). At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quenching and Extraction: Immediately quench the hydrolysis by neutralizing the acidic samples and basifying the neutral/basic samples. Extract the remaining this compound with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracts by a suitable quantitative method (e.g., GC-MS or HPLC) to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the concentration of this compound versus time for each pH and calculate the degradation rate constants and half-lives.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for stability issues with this compound.
References
Technical Support Center: Hydrolysis of 4-Hexyl-2-methoxy-1,3-dioxolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of 4-Hexyl-2-methoxy-1,3-dioxolane.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Slow or incomplete hydrolysis | Insufficient acid catalyst: The hydrolysis of acetals and ketals is acid-catalyzed. The reaction rate is highly dependent on the concentration of the acid catalyst. | Increase the concentration of the acid catalyst. A stronger acid can also be used, but care must be taken to avoid unwanted side reactions with other functional groups in the molecule. |
| Low temperature: Chemical reactions, including hydrolysis, are generally slower at lower temperatures. | Increase the reaction temperature. A moderate increase can significantly accelerate the hydrolysis rate. However, be mindful of the potential for degradation of starting material or products at elevated temperatures. | |
| Inappropriate solvent: The choice of solvent can influence the rate of hydrolysis. A solvent that does not readily dissolve the substrate or the acid catalyst can lead to a slow reaction. | Ensure that the solvent system fully dissolves the this compound and is compatible with the acid catalyst. For example, a mixture of water and a co-solvent like dioxane or acetone can be used. | |
| Unexpected side products | Presence of other acid-labile functional groups: If your molecule contains other functional groups that are sensitive to acid, they may react under the hydrolysis conditions. | Use a milder acid catalyst or a lower reaction temperature. It may be necessary to perform a time-course study to find conditions that allow for the selective hydrolysis of the dioxolane. |
| Degradation of hydrolysis products: The aldehyde or ketone and alcohol products of the hydrolysis may not be stable under the reaction conditions, especially at high temperatures or in the presence of strong acids. | Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed. It may be necessary to neutralize the reaction mixture upon completion to prevent product degradation. | |
| Difficulty monitoring reaction progress | Inappropriate analytical technique: The chosen analytical method may not be sensitive enough to detect the changes in the concentration of the starting material or products. | For real-time monitoring, ¹H NMR spectroscopy is a powerful tool. You can follow the disappearance of the acetal proton signal and the appearance of the aldehyde proton signal. HPLC can also be used to separate and quantify the starting material and products over time. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed hydrolysis of this compound?
A1: The hydrolysis of this compound, like other acetals and ketals, proceeds via an acid-catalyzed mechanism. The reaction is initiated by the protonation of one of the oxygen atoms in the dioxolane ring by an acid catalyst. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation intermediate. A water molecule then acts as a nucleophile, attacking the carbocation. Finally, deprotonation of the resulting intermediate yields the final hydrolysis products: 4-Hexyl-1,2-diol, methanol, and the corresponding aldehyde. The formation of the carbocation is generally the rate-determining step.[1]
Q2: What are the expected products of the hydrolysis of this compound?
A2: The hydrolysis of this compound will yield three products:
-
1-Hexyl-ethane-1,2-diol
-
Methanol
-
Formaldehyde
Q3: How does pH affect the rate of hydrolysis?
A3: The hydrolysis of this compound is highly dependent on pH. The reaction is significantly accelerated under acidic conditions (low pH) due to the acid-catalyzed mechanism.[2] In neutral or basic (high pH) conditions, acetals and ketals are generally stable, and the rate of hydrolysis is very slow.[1]
Q4: Are there any specific safety precautions I should take during the hydrolysis of this compound?
A4: Yes, you should always handle acidic solutions with care, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The hydrolysis should be performed in a well-ventilated fume hood, especially if volatile organic solvents are used. Always neutralize the acidic solution before disposal.
Quantitative Data
No specific quantitative data for the hydrolysis rate of this compound was found in the public literature. The following table summarizes the expected qualitative effects of various factors on the hydrolysis rate based on the general behavior of analogous acetals and ketals.
| Factor | Effect on Hydrolysis Rate | Rationale |
| Decreasing pH | Increases | The reaction is acid-catalyzed; a higher concentration of H⁺ ions accelerates the rate-determining protonation step.[2] |
| Increasing Temperature | Increases | Provides more kinetic energy to the molecules, increasing the frequency and energy of collisions, thus overcoming the activation energy barrier. |
| Steric Hindrance around the Acetal Carbon | Decreases | Bulky substituents can hinder the approach of water to the carbocation intermediate, slowing down the reaction. |
| Electron-donating groups near the Acetal Carbon | Increases | Can stabilize the positive charge of the carbocation intermediate, thus lowering the activation energy of the rate-determining step. |
| Solvent Polarity | Variable | The effect of solvent polarity can be complex. A more polar solvent may stabilize the carbocation intermediate, but it can also solvate the acid catalyst, potentially reducing its effectiveness. |
Experimental Protocols
Protocol 1: Monitoring Hydrolysis of this compound by ¹H NMR Spectroscopy
Objective: To determine the hydrolysis rate by monitoring the disappearance of the starting material and the appearance of the products over time.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O with a co-solvent like acetone-d₆ if solubility is an issue)
-
Acid catalyst (e.g., HCl, H₂SO₄)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound of known concentration in the chosen deuterated solvent.
-
Transfer a known volume of the stock solution to an NMR tube.
-
Acquire a ¹H NMR spectrum of the starting material at time t=0.
-
To initiate the hydrolysis, add a small, known amount of the acid catalyst to the NMR tube.
-
Immediately start acquiring ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the integral of a characteristic peak of the starting material (e.g., the methoxy protons or the acetal proton) and the increase in the integral of a characteristic peak of one of the products (e.g., the aldehyde proton of formaldehyde).
Data Analysis:
-
Calculate the concentration of the remaining this compound at each time point by comparing the integral of its characteristic peak to an internal standard or to the initial integral at t=0.
-
Plot the concentration of the starting material versus time.
-
From this plot, you can determine the half-life (t½) of the reaction and calculate the rate constant (k) using the appropriate integrated rate law (typically pseudo-first-order if water is in large excess).
Protocol 2: Monitoring Hydrolysis of this compound by HPLC
Objective: To determine the hydrolysis rate by separating and quantifying the starting material and products over time.
Materials:
-
This compound
-
Solvent for the reaction (e.g., acetonitrile/water mixture)
-
Acid catalyst (e.g., trifluoroacetic acid - TFA)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or RI)
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Quenching solution (e.g., a basic solution like sodium bicarbonate)
Procedure:
-
Set up the hydrolysis reaction in a thermostated vessel by dissolving a known amount of this compound in the chosen solvent and adding the acid catalyst.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution to neutralize the acid catalyst and stop the hydrolysis.
-
Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the prepared sample into the HPLC system.
-
Separate and quantify the starting material and the products based on their retention times and peak areas.
Data Analysis:
-
Create a calibration curve for the starting material to relate peak area to concentration.
-
Calculate the concentration of this compound remaining at each time point.
-
Plot the concentration of the starting material versus time to determine the half-life and the rate constant.
Visualizations
Caption: Experimental workflow for determining the hydrolysis rate of this compound.
Caption: Acid-catalyzed hydrolysis mechanism of this compound.
References
Technical Support Center: Synthesis of 4-Hexyl-2-methoxy-1,3-dioxolane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hexyl-2-methoxy-1,3-dioxolane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by the acid-catalyzed reaction of 1,2-octanediol with trimethyl orthoformate.
Q1: My reaction is not going to completion, and I observe significant amounts of starting material (1,2-octanediol) in my crude product analysis (e.g., by GC-MS or NMR). What are the possible causes and solutions?
Possible Causes:
-
Insufficient Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate) is crucial for the reaction to proceed. An insufficient amount will lead to a slow or incomplete reaction.
-
Presence of Water: The formation of the dioxolane is a reversible reaction that produces methanol and water. The presence of water in the reaction mixture, either from wet starting materials or as a byproduct, can inhibit the forward reaction.
-
Suboptimal Temperature: The reaction may require a specific temperature range to proceed at a reasonable rate. If the temperature is too low, the reaction will be slow.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion.
Solutions:
-
Catalyst: Ensure the catalyst is fresh and used in the appropriate catalytic amount (typically 0.1-5 mol%).
-
Water Removal:
-
Use anhydrous starting materials and solvents.
-
Employ a Dean-Stark apparatus to azeotropically remove water if using a suitable solvent like toluene.
-
Add a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture. Trimethyl orthoformate itself can also act as a dehydrating agent by reacting with water.[1]
-
-
Temperature and Reaction Time:
-
Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
-
Increase the reaction time and monitor for the disappearance of the starting materials.
-
Q2: I am observing a low yield of the desired this compound. What are the potential side reactions?
Potential Side Reactions:
-
Formation of Stereoisomers: If you are starting with a racemic mixture of 1,2-octanediol, you will likely form a mixture of diastereomers of the product (cis and trans isomers). While this does not lower the overall yield of dioxolanes, it can complicate purification and characterization.
-
Oligomerization/Polymerization: Under strongly acidic conditions or at high temperatures, side reactions involving the starting diol or the product can occur, leading to the formation of oligomeric or polymeric byproducts.
-
Hydrolysis of the Product: During workup or purification, exposure to acidic aqueous conditions can lead to the hydrolysis of the dioxolane back to the starting diol and other products.
-
Formation of Methoxy Ethers: The methanol byproduct can potentially react with the starting diol under acidic conditions to form methoxy ether side products, although this is generally less favorable than the intramolecular cyclization to form the dioxolane.
Solutions to Minimize Side Reactions:
-
Control of Reaction Conditions: Use the mildest acidic catalyst and the lowest effective temperature to minimize side reactions.
-
Use of Additives: The use of an antioxidant like butylated hydroxytoluene (BHT) has been shown to suppress side reactions in the formation of methylene acetals and may be beneficial in this synthesis as well.[2][3][4]
-
Careful Workup: Neutralize the acid catalyst promptly after the reaction is complete to prevent product degradation. Use a mild base, such as sodium bicarbonate or triethylamine.
-
Purification: Use appropriate purification techniques, such as column chromatography or distillation under reduced pressure, to separate the desired product from any byproducts.
Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?
Likely Impurities:
-
Unreacted Starting Materials: 1,2-octanediol and trimethyl orthoformate.
-
Methanol and Water: Byproducts of the reaction.
-
Catalyst Residues: The acid catalyst or its neutralized salt.
-
Side Products: As mentioned in Q2, these can include stereoisomers, oligomers, and potentially methoxy ethers.
-
Impurities from Starting Materials: The purity of the starting 1,2-octanediol is crucial. Byproducts from its synthesis, such as unreacted olefins or oxidation byproducts, could be present.[5][6]
Purification Strategies:
-
Aqueous Workup: A gentle wash with a saturated sodium bicarbonate solution can remove the acid catalyst and any acidic impurities. A subsequent brine wash can help to remove water.
-
Drying: Thoroughly dry the organic phase with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent removal.
-
Distillation: Fractional distillation under reduced pressure is often an effective method for purifying liquid dioxolanes.
-
Column Chromatography: For removal of non-volatile impurities or separation of stereoisomers, silica gel column chromatography can be employed.
Frequently Asked Questions (FAQs)
Q: What is the general reaction mechanism for the formation of this compound?
A: The reaction proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism.
-
The acid catalyst protonates one of the oxygen atoms of trimethyl orthoformate, making it a better leaving group.
-
One of the hydroxyl groups of 1,2-octanediol acts as a nucleophile and attacks the central carbon atom of the activated orthoformate, leading to the displacement of a methanol molecule and the formation of a hemiacetal intermediate.
-
The second hydroxyl group of the diol then attacks the same carbon in an intramolecular fashion, displacing another methanol molecule.
-
Deprotonation of the resulting oxonium ion yields the stable 1,3-dioxolane ring.
Q: How can I monitor the progress of the reaction?
A: The progress of the reaction can be conveniently monitored by:
-
Thin Layer Chromatography (TLC): Spotting the reaction mixture on a TLC plate and comparing the spot of the starting diol with the newly formed product spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for monitoring the disappearance of starting materials and the appearance of the product, as well as for identifying any volatile byproducts.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can show the appearance of characteristic peaks for the dioxolane product and the disappearance of the diol's signals.[10][11][12]
Q: What are the expected spectroscopic data for this compound?
-
¹H NMR:
-
A singlet for the methoxy group protons around 3.2-3.4 ppm.
-
A singlet or a complex multiplet for the proton at the C2 position of the dioxolane ring.
-
Multiplets for the protons on the dioxolane ring (C4 and C5) and the hexyl chain.
-
-
¹³C NMR:
-
A signal for the methoxy carbon around 50-55 ppm.
-
A signal for the C2 carbon of the dioxolane ring around 110-120 ppm.
-
Signals for the C4 and C5 carbons of the dioxolane ring and the carbons of the hexyl chain.
-
-
Mass Spectrometry (MS):
-
The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns, such as the loss of the methoxy group or cleavage of the hexyl chain.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of 2-alkoxy-1,3-dioxolanes, which can be adapted for the synthesis of this compound.
| Parameter | Typical Range/Value | Notes |
| Catalyst Loading | 0.1 - 5 mol% | p-Toluenesulfonic acid, pyridinium p-toluenesulfonate, or other acid catalysts. |
| Reactant Ratio | 1:1 to 1:1.5 (Diol:Orthoformate) | An excess of the orthoformate can help to drive the reaction to completion and act as a dehydrating agent. |
| Temperature | Room temperature to reflux | The optimal temperature depends on the specific reactants and catalyst used. |
| Reaction Time | 1 - 24 hours | Monitor by TLC or GC to determine completion. |
| Yield | 70 - 95% | Yields can be highly dependent on the efficiency of water removal and the purity of starting materials. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the synthesis of similar 2-alkoxy-1,3-dioxolanes. Optimization may be required.
Materials:
-
1,2-Octanediol
-
Trimethyl orthoformate
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1,2-octanediol (1.0 eq) and the anhydrous solvent.
-
Add the acid catalyst (e.g., 0.05 eq of p-toluenesulfonic acid monohydrate).
-
Add trimethyl orthoformate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to reflux (if using toluene with a Dean-Stark trap) and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography to obtain the pure this compound.
Visualizations
Caption: Synthesis pathway for this compound highlighting potential side reactions.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. 1,3-Dioxolane synthesis [organic-chemistry.org]
- 3. Methylene acetal formation from 1,2- and 1,3-diols using an O,S-acetal, 1,3-dibromo-5,5-dimethylhydantoin, and BHT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylene Acetal Formation from 1,2- and 1,3-Diols Using an O,S-Acetal, 1,3-Dibromo-5,5-dimethylhydantoin, and BHT [organic-chemistry.org]
- 5. 2-Methoxy-1,3-dioxolane | C4H8O3 | CID 29744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methoxy-1,3-dioxolane 99 19693-75-5 [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 10. researchgate.net [researchgate.net]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. epfl.ch [epfl.ch]
Technical Support Center: Optimizing "4-Hexyl-2-methoxy-1,3-dioxolane" Deprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the deprotection of "4-Hexyl-2-methoxy-1,3-dioxolane". Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the deprotection of "this compound".
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | 1. Insufficient acid catalyst. 2. Reaction time is too short. 3. Reaction temperature is too low. 4. Steric hindrance from the hexyl group slowing down the reaction. | 1. Increase the catalyst loading incrementally (e.g., from 0.1 eq to 0.2 eq). 2. Extend the reaction time and monitor progress by TLC or GC/MS. 3. Gradually increase the reaction temperature (e.g., from room temperature to 40°C). 4. Consider using a stronger acid catalyst or a different deprotection method (see protocols below). |
| Low Yield of Aldehyde | 1. Degradation of the aldehyde product under harsh acidic conditions. 2. Formation of byproducts through side reactions. 3. Volatility of the aldehyde leading to loss during workup. | 1. Use milder acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS) instead of HCl). 2. Employ a buffered system or a non-aqueous workup. 3. Use milder deprotection methods that operate under neutral conditions. 4. Ensure the workup is performed at a low temperature and minimize exposure to high vacuum. |
| Formation of Unidentified Byproducts | 1. Side reactions such as polymerization or aldol condensation of the aldehyde product. 2. Reaction with other functional groups in the molecule if present. | 1. Use milder and more selective deprotection reagents. 2. Ensure the reaction is performed under an inert atmosphere if the aldehyde is air-sensitive. 3. Purify the product promptly after the reaction is complete. |
| Deprotection of Other Acid-Sensitive Groups | The reaction conditions are too harsh and are cleaving other protecting groups (e.g., silyl ethers, Boc groups). | 1. Switch to a milder deprotection method with higher chemoselectivity. 2. Use a Lewis acid catalyst that is less prone to cleaving other protecting groups. 3. Carefully control the stoichiometry of the acid catalyst and the reaction time. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed deprotection of this compound?
A1: The deprotection proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is initiated by protonation of one of the dioxolane oxygen atoms, followed by ring-opening to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, leading to a hemiacetal intermediate which subsequently eliminates methanol and then the diol to yield the final aldehyde product.[1][2]
Q2: What are the most common acidic catalysts used for this deprotection?
A2: Commonly used Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and pyridinium p-toluenesulfonate (PPTS). Lewis acids such as cerium(III) triflate and erbium(III) triflate can also be employed for milder deprotection.[3][4]
Q3: How can I monitor the progress of the deprotection reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the starting material and the appearance of the aldehyde product.
Q4: Are there any non-acidic methods for the deprotection of this compound?
A4: Yes, milder, non-acidic or Lewis acid-catalyzed methods are available. For instance, reagents like nickel boride can be used for chemoselective deprotection.[5] Additionally, methods employing reagents like indium(III) trifluoromethanesulfonate in acetone have been reported for the deprotection of acetals under neutral conditions.[3]
Q5: My substrate contains other sensitive functional groups. Which deprotection method is most suitable?
A5: For substrates with other acid-labile groups, it is crucial to use a mild and chemoselective deprotection method. Options include using a very mild Brønsted acid like PPTS with careful monitoring, or employing Lewis acid catalysis (e.g., Er(OTf)₃) or other neutral methods like those using nickel boride.[3][4][5]
Experimental Protocols & Data
This section provides detailed experimental protocols for common deprotection methods and a table summarizing typical reaction conditions and outcomes.
Table 1: Comparison of Deprotection Methods for 4-Alkyl-2-methoxy-1,3-dioxolanes (Illustrative Examples)
| Method | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| A: Standard Acidic Hydrolysis | 2M HCl | THF/H₂O (4:1) | 25 | 2 - 6 | 85 - 95 | May not be suitable for acid-sensitive substrates. |
| B: Mild Acidic Hydrolysis | PPTS (0.2 eq) | Acetone/H₂O (9:1) | 40 | 8 - 16 | 80 - 90 | Good for substrates with moderately acid-labile groups. |
| C: Lewis Acid Catalysis | Er(OTf)₃ (0.1 eq) | CH₃NO₂/H₂O (95:5) | 25 | 1 - 4 | 90 - 98 | High chemoselectivity and mild conditions.[4] |
| D: Neutral Deprotection | In(OTf)₃ (0.1 eq) | Acetone | 25 | 2 - 5 | 88 - 95 | Proceeds under neutral conditions.[3] |
Detailed Experimental Protocols
Protocol A: Standard Acidic Hydrolysis with HCl
-
Dissolve this compound (1.0 eq) in a 4:1 mixture of tetrahydrofuran (THF) and water.
-
Add 2M aqueous hydrochloric acid (HCl) (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure to afford the crude aldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol C: Mild Lewis Acid-Catalyzed Deprotection with Er(OTf)₃
-
To a solution of this compound (1.0 eq) in wet nitromethane (CH₃NO₂/H₂O 95:5), add erbium(III) trifluoromethanesulfonate (Er(OTf)₃) (0.1 eq).[4]
-
Stir the mixture at room temperature.[4]
-
Monitor the reaction by GC-MS until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure to yield the desired aldehyde.
-
Further purification can be achieved by flash chromatography.
Visualizations
Deprotection Workflow
The following diagram illustrates a typical workflow for the deprotection of this compound.
Caption: General experimental workflow for the deprotection of this compound.
Signaling Pathway of Acid-Catalyzed Deprotection
This diagram outlines the key steps in the acid-catalyzed hydrolysis of the orthoester.
Caption: Simplified mechanism of the acid-catalyzed deprotection of a 2-alkoxy-1,3-dioxolane.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. 4,5-bis(ethoxycarbonyl)-[1,3]dioxolan-2-yl as a new orthoester-type protecting group for the 2'-hydroxyl function in the chemical synthesis of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 4-Hexyl-2-methoxy-1,3-dioxolane Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and analysis of 4-Hexyl-2-methoxy-1,3-dioxolane.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize this compound is showing low yield. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically formed from the acid-catalyzed reaction of 1,2-octanediol with trimethyl orthoformate, can be attributed to several factors. The reaction is an equilibrium process, and the presence of water can shift the equilibrium back to the starting materials.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. The use of a Dean-Stark apparatus or the addition of molecular sieves can help remove the methanol byproduct and any trace water, driving the reaction to completion.
-
Optimize Catalyst Loading: The concentration of the acid catalyst is crucial. Too little catalyst will result in a slow reaction, while too much can lead to side reactions and degradation of the product.[1] A catalytic amount of a mild acid catalyst like p-toluenesulfonic acid (p-TSA) or a Lewis acid is generally recommended.
-
Reactant Stoichiometry: Using a slight excess of the trimethyl orthoformate can help to drive the reaction forward.
-
Reaction Temperature and Time: Ensure the reaction is running at the optimal temperature and for a sufficient duration to reach completion. Monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) is recommended.
Q2: I am observing multiple unexpected peaks in the GC-MS analysis of my reaction mixture. What are the likely byproducts of the this compound synthesis?
A2: The formation of byproducts is common in acetal synthesis. Based on the typical reaction conditions, the following impurities can be expected:
-
Unreacted Starting Materials: 1,2-octanediol and trimethyl orthoformate.
-
Methanol: A byproduct of the reaction.
-
Diastereomers: The target molecule has two chiral centers (at C2 and C4 of the dioxolane ring), leading to the formation of diastereomers (cis and trans isomers). These may appear as closely eluting peaks in a GC analysis.
-
Hydrolysis Product: If water is present, the target molecule can hydrolyze back to 1,2-octanediol and methyl formate.
-
Side-products from Orthoformate: Trimethyl orthoformate can react with itself or with methanol to form other species under acidic conditions.
Q3: How can I differentiate between the diastereomers of this compound using analytical techniques?
A3: Distinguishing between the diastereomers is important for product characterization.
-
Gas Chromatography (GC): A high-resolution capillary GC column can often separate diastereomers, resulting in two distinct peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for identifying diastereomers. The different spatial arrangements of the substituents on the dioxolane ring will result in slightly different chemical shifts for the protons and carbons, particularly those on and near the dioxolane ring.
Q4: My final product appears to be degrading over time. What are the stability issues with this compound?
A4: Acetals, including this compound, are susceptible to hydrolysis, especially in the presence of acid and water. To ensure stability:
-
Neutralize the Catalyst: After the reaction is complete, it is crucial to quench the acid catalyst with a mild base (e.g., triethylamine or a saturated sodium bicarbonate solution) before workup and purification.
-
Anhydrous Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dry environment to prevent hydrolysis.
Quantitative Data Summary
The following table summarizes potential byproduct formation based on reaction conditions. Note that these are generalized values for acetal synthesis and may vary for the specific synthesis of this compound.
| Byproduct Category | Contributing Factors | Expected Percentage (Relative to Product) |
| Unreacted 1,2-octanediol | Incomplete reaction, insufficient orthoformate | 1-10% |
| Unreacted Trimethyl Orthoformate | Use of large excess | 5-20% |
| Diastereomers (cis/trans) | Stereochemistry of starting diol and reaction conditions | Ratio can vary, often close to 1:1 |
| Hydrolysis Products | Presence of water, incomplete catalyst neutralization | 0-5% (with proper workup) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure for the synthesis of 2-methoxy acetals from diols and trimethyl orthoformate and should be optimized for the specific substrate.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or a Dean-Stark apparatus), add 1,2-octanediol (1 equivalent) and anhydrous toluene.
-
Addition of Reagents: Add trimethyl orthoformate (1.2 equivalents) to the solution.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.01 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding triethylamine (0.02 equivalents) or washing with a saturated sodium bicarbonate solution.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel.
Protocol 2: GC-MS Analysis of Reaction Byproducts
-
Sample Preparation: Dilute an aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Instrument: An Agilent GC-MS system (or equivalent) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Identify the product and byproducts by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting their fragmentation patterns.
Protocol 3: NMR Analysis
-
Sample Preparation: Dissolve the purified product or a crude sample in a deuterated solvent (e.g., CDCl3).
-
1H NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum.
-
Expected Signals for this compound:
-
A singlet for the methoxy protons (~3.3-3.5 ppm).[2]
-
Multiplets for the protons on the dioxolane ring (~3.5-4.5 ppm).
-
A multiplet for the proton at the C4 position.
-
Signals corresponding to the hexyl chain.
-
-
-
13C NMR Spectroscopy:
-
Acquire a standard carbon NMR spectrum.
-
Expected Signals for this compound:
-
A signal for the methoxy carbon (~55-60 ppm).[2]
-
A signal for the acetal carbon (C2) (~110-120 ppm).
-
Signals for the carbons of the dioxolane ring and the hexyl chain.
-
-
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Formation pathways of common byproducts in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: 4-Hexyl-2-methoxy-1,3-dioxolane
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-Hexyl-2-methoxy-1,3-dioxolane. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the proper storage, handling, and use of this compound.
Storage and Handling FAQs
Q1: What are the recommended storage conditions for this compound?
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is crucial to use appropriate personal protective equipment. This includes chemical safety goggles or a face shield, protective gloves, and a lab coat.[1][4] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[4]
Q3: What are the known incompatibilities for this compound?
This compound is incompatible with strong oxidizing agents and strong acids.[1][3] Contact with acidic conditions can lead to hydrolysis and degradation of the compound. It is also flammable, so it should be kept away from heat, sparks, and open flames.
Troubleshooting Guide
Users may encounter several issues during their experiments involving this compound. This guide provides a systematic approach to troubleshoot common problems.
Problem: Unexpected Experimental Results or Low Yield
If you are observing inconsistent results, lower than expected yields, or the appearance of unknown impurities in your reaction, consider the following potential causes and solutions.
Potential Cause 1: Degradation of this compound due to Hydrolysis
The 1,3-dioxolane functional group is susceptible to hydrolysis under acidic conditions. The presence of even trace amounts of acid or water in your reaction mixture can lead to the cleavage of the acetal.
Troubleshooting Steps:
-
Check pH of all reagents: Ensure all solvents and reagents are neutral and anhydrous.
-
Use anhydrous solvents: Employ freshly dried solvents for your reactions.
-
Inert atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Purity analysis: Verify the purity of your starting material using the analytical protocols provided below.
Potential Degradation Products: The primary degradation products from hydrolysis are expected to be 1,2-octanediol, methanol, and formaldehyde.
Quantitative Data Summary
| Parameter | Recommended Value/Information | Source(s) |
| Storage Temperature | Refrigerated (0-10°C) | |
| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly closed and under an inert atmosphere. | [1][2][3] |
| Incompatibilities | Strong oxidizing agents, strong acids, heat, sparks, open flames. | [1][3] |
| Moisture Sensitivity | Yes | [1] |
| Heat Sensitivity | Yes |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for assessing the purity of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate. A typical concentration is 1 mg/mL.
-
GC-MS Instrument Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
The mass spectrum of the parent compound is expected to show characteristic fragments. For the similar compound 2-Methoxy-1,3-dioxolane, major peaks are observed at m/z 73 and 45.[5]
-
Calculate the purity by determining the peak area percentage of the main compound relative to the total area of all observed peaks.
-
Protocol 2: Stability Assessment by ¹H NMR Spectroscopy
This protocol can be used to monitor the stability of this compound over time or under specific stress conditions (e.g., exposure to acidic pH).
Methodology:
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum.
-
Spectral Analysis:
-
Identify the characteristic proton signals for this compound. Based on the structure, you would expect signals for the hexyl chain, the methoxy group, and the dioxolane ring protons.
-
To assess degradation, look for the appearance of new signals corresponding to the hydrolysis products (1,2-octanediol and methanol).
-
-
Forced Degradation Study:
-
To simulate acidic conditions, a small amount of a weak acid (e.g., a few drops of a dilute solution of acetic acid in D₂O) can be added to the NMR tube.
-
Acquire spectra at different time points to monitor the rate of degradation.
-
Diagrams
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Caption: The expected degradation pathway of this compound via hydrolysis.
References
Technical Support Center: Synthesis of 4-Hexyl-2-methoxy-1,3-dioxolane
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for the synthesis of 4-Hexyl-2-methoxy-1,3-dioxolane, with a focus on catalyst selection and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
A1: The synthesis is an acid-catalyzed acetalization reaction. It typically involves the reaction of 1,2-octanediol with an orthoformate, such as trimethyl orthoformate (TMOF), which serves as the source of the methoxy group at the 2-position. The reaction is reversible, and the removal of the alcohol byproduct (methanol) is crucial to drive the reaction to completion.
Q2: What are the primary types of catalysts used for this synthesis?
A2: Both Brønsted and Lewis acids are effective catalysts for this transformation.[1]
-
Brønsted Acids: These are proton donors. Common examples include p-Toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and phosphoric acid.[2][3]
-
Lewis Acids: These are electron-pair acceptors. Examples include zirconium tetrachloride (ZrCl₄), cerium(III) trifluoromethanesulfonate, and other metal triflates.[1]
-
Heterogeneous Catalysts: Solid acid catalysts like iron-modified zeolites can also be employed, offering the advantage of easier separation from the reaction mixture.[4]
Q3: How do I select the appropriate catalyst for my experiment?
A3: Catalyst selection depends on several factors, including the desired reaction rate, the acid sensitivity of your starting materials, and the desired workup procedure.
-
For a standard, robust procedure, p-TsOH is a common and cost-effective choice.[1]
-
If your substrates are sensitive to strong acids or if you require milder conditions, a Lewis acid like ZrCl₄ or a metal triflate may provide higher yields and selectivity.[1]
-
If simplified purification is a priority, a heterogeneous catalyst is ideal as it can be removed by simple filtration.
Q4: What are the critical experimental parameters to control for a successful synthesis?
A4: The most critical parameter is the removal of the alcohol byproduct (methanol). Since the reaction is an equilibrium, continuous removal of methanol is necessary to drive the formation of the 1,3-dioxolane product. This is often achieved by heating the reaction mixture and distilling off the low-boiling alcohol. Using a Dean-Stark apparatus is a standard technique for water removal in similar acetalizations, which operates on the same principle.[1] Other key parameters include reaction temperature, catalyst loading, and the purity of the starting materials.
Catalyst Performance Data
The following table summarizes the performance and characteristics of common catalysts used in the synthesis of 1,3-dioxolanes. Yields are representative of general acetalization reactions and may vary for the specific synthesis of this compound.
| Catalyst | Catalyst Type | Typical Loading (mol%) | Reaction Conditions | Pros | Cons |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | 1-5 | Reflux in a non-polar solvent (e.g., Toluene) with byproduct removal.[1][3] | Inexpensive, readily available, effective. | Can be harsh, requires neutralization during workup. |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | 1-2 | Moderate temperatures, careful monitoring required.[2] | Very strong acid, highly effective. | Can cause charring and side reactions, difficult to control. |
| Zirconium Tetrachloride (ZrCl₄) | Lewis Acid | 5-10 | Mild conditions, often at room temperature.[1] | Highly efficient, chemoselective, mild conditions. | Moisture sensitive, higher cost. |
| Cerium(III) Triflate (Ce(OTf)₃) | Lewis Acid | 1-5 | Mild reaction conditions.[1] | Excellent catalytic activity under mild conditions. | Higher cost compared to Brønsted acids. |
| Iron-Modified Zeolites | Heterogeneous | 5-10 wt% | Varies, can be used in batch or flow systems.[4] | Easily recoverable and reusable, simplifies purification. | May have lower activity than homogeneous catalysts, potential for pore diffusion limitations. |
Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Q: My reaction is not proceeding, or the yield is very low. What should I check first?
-
A: First, verify the efficiency of byproduct (methanol) removal. If the alcohol is not being removed, the equilibrium will not favor product formation.[5] Ensure your distillation setup is working correctly. Second, check the activity of your catalyst. Acid catalysts can degrade over time or if exposed to moisture. Use a fresh batch of catalyst or increase the catalyst loading.
-
-
Q: I am still getting low yields despite efficient methanol removal and an active catalyst. What else could be the issue?
-
A: The issue could be related to the purity of your starting materials. Ensure that the 1,2-octanediol and trimethyl orthoformate are of high purity and anhydrous. Water in the reaction mixture will hydrolyze the orthoformate and the product, reducing the yield.[5] Consider using molecular sieves to ensure anhydrous conditions.[1]
-
Problem 2: Formation of Significant Side Products
-
Q: My reaction is producing multiple spots on a TLC plate, and the final product is impure. What is causing this?
-
A: The formation of side products is often due to reaction conditions that are too harsh. A strong acid catalyst like sulfuric acid, combined with high temperatures, can lead to degradation or polymerization. Switch to a milder catalyst, such as a Lewis acid (e.g., ZrCl₄), or a less aggressive Brønsted acid (p-TsOH), and consider running the reaction at a lower temperature for a longer duration.
-
Problem 3: Difficulty in Product Isolation and Purification
-
Q: I am having trouble purifying the final product by distillation. It seems to be decomposing.
-
A: The 1,3-dioxolane ring is labile to acid.[6] If any of the acid catalyst remains during distillation, it can catalyze the decomposition of the product back to the starting materials. It is critical to thoroughly neutralize the reaction mixture during the workup phase before attempting distillation. A wash with a mild base like sodium bicarbonate solution is typically sufficient.
-
-
Q: The workup is forming a stable emulsion that is difficult to separate.
-
A: Emulsion formation can occur during the aqueous wash steps. To break the emulsion, try adding a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the organic layer.
-
Experimental Protocols
Protocol 1: Synthesis using p-Toluenesulfonic Acid (p-TsOH)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a distillation head, add 1,2-octanediol (1 eq.), trimethyl orthoformate (1.2 eq.), and a suitable anhydrous solvent like toluene.
-
Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (0.02 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux. The methanol byproduct will begin to distill off. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain this compound.
Protocol 2: Synthesis using Zirconium Tetrachloride (ZrCl₄)
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-octanediol (1 eq.) and trimethyl orthoformate (1.2 eq.) in an anhydrous solvent such as dichloromethane (DCM).
-
Catalyst Addition: Add zirconium tetrachloride (ZrCl₄) (0.05 eq.) to the solution portion-wise while stirring. The reaction is often exothermic.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or GC. The reaction is typically much faster than with Brønsted acids.
-
Workup: Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by vacuum distillation.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for selecting a suitable catalyst based on experimental goals.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. US2377878A - Dioxolane-acid halide reaction and product - Google Patents [patents.google.com]
- 3. "Plasmalogen-type" cyclic acetals: formation and conformation of the 1,3-dioxanes and 1,3-dioxolanes from 1-0-cis-alk-1'-enyl-sn-glycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RU2036919C1 - Method of 1,3-dioxolane synthesis - Google Patents [patents.google.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Diastereomeric Separation of 4-Hexyl-2-methoxy-1,3-dioxolane
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you with the diastereomeric separation of 4-Hexyl-2-methoxy-1,3-dioxolane.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the diastereomers of this compound?
The primary challenge lies in the subtle structural differences between the diastereomers. Since diastereomers have distinct physicochemical properties, they can be separated using chromatographic or crystallization techniques. However, if these differences are minimal, achieving baseline separation can be difficult. For acetals like this compound, the flexibility of the dioxolane ring and the hexyl chain can lead to multiple conformations, further complicating separation.
Q2: Which chromatographic techniques are most effective for separating diastereomers of dioxolanes?
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and commonly used techniques for separating diastereomers.[1][][3] SFC, in particular, often provides faster and more efficient separations with reduced solvent consumption compared to HPLC.[][4] Gas chromatography (GC) can also be an option, especially with a chiral capillary column.
Q3: Can I use crystallization to separate the diastereomers?
Yes, diastereomeric resolution by crystallization is a viable, albeit often more challenging, method.[5][6] Success depends on significant differences in the crystal lattice energies and solubilities of the diastereomers in a given solvent system. Seeding with a pure diastereomer crystal can sometimes induce selective crystallization.[7]
Q4: Are there any derivatization strategies that can aid in separation?
While derivatization is more common for enantiomeric separation (by converting them into diastereomers), it is generally not necessary for already diastereomeric compounds. However, if the inherent physicochemical differences between the diastereomers of this compound are insufficient for separation, derivatization of a functional group elsewhere in the molecule (if present) could potentially exaggerate these differences.
Troubleshooting Guides
Issue 1: Poor or No Separation on HPLC/SFC
Symptoms:
-
A single broad peak is observed.
-
Co-eluting peaks with no valley between them.
-
Very low resolution factor (Rs < 1.5).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Stationary Phase | Screen a variety of columns with different stationary phases (e.g., bare silica, cyano, or columns with other modified surfaces).[1] Chiral stationary phases can sometimes be effective for diastereomer separations as well. |
| Incorrect Mobile Phase Composition | Systematically vary the mobile phase composition. For normal-phase HPLC, try different ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate, hexane/isopropanol). For SFC, adjust the co-solvent (modifier) percentage and type (e.g., methanol, ethanol).[3] |
| Inadequate Method Parameters | Optimize flow rate, temperature, and gradient slope. A slower flow rate and a shallower gradient can often improve resolution. |
| Sample Overload | Inject a smaller sample volume or a more dilute sample to prevent peak broadening. |
Issue 2: Difficulty with Preparative Scale-Up
Symptoms:
-
Loss of resolution when moving from analytical to preparative scale.
-
Fractions are not pure.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Column Overloading | The loading capacity of the preparative column has been exceeded. Reduce the amount of sample loaded per injection. |
| Inefficient Packing of Preparative Column | Ensure the preparative column is packed efficiently and has a good plate count. |
| Changes in Separation Conditions | Maintain the same linear velocity of the mobile phase when scaling up from analytical to preparative conditions. |
| Fraction Collection Timing | Optimize the fraction collection parameters to cut peaks more effectively. |
Comparison of Separation Techniques
| Technique | Advantages | Disadvantages | Best For |
| HPLC (High-Performance Liquid Chromatography) | Widely available, versatile with numerous stationary and mobile phases. | Can use large volumes of organic solvents, longer run times compared to SFC. | Both analytical and preparative scale separations. |
| SFC (Supercritical Fluid Chromatography) | Fast separations, lower solvent consumption (greener), high efficiency.[][4] | Requires specialized equipment, less suitable for highly polar compounds. | High-throughput screening and preparative separations.[][3][4] |
| GC (Gas Chromatography) | High resolution for volatile compounds. | Compound must be thermally stable and volatile. | Analytical separation of volatile diastereomers. |
| Crystallization | Cost-effective for large-scale separation, can yield very pure product. | Highly dependent on the compound's properties, can be time-consuming and require significant optimization.[6] | Large-scale industrial purification when a suitable solvent system is found. |
Experimental Protocols
Protocol 1: HPLC Method Development for Diastereomer Separation
-
Column Selection: Start with a standard normal-phase silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Screening:
-
Begin with an isocratic elution using a non-polar solvent like hexane and a polar modifier like isopropanol or ethyl acetate.
-
Test a range of mobile phase compositions (e.g., 99:1, 95:5, 90:10 hexane:isopropanol).
-
If isocratic elution is unsuccessful, develop a linear gradient (e.g., starting from 1% isopropanol in hexane and increasing to 10% over 20 minutes).
-
-
Flow Rate and Temperature Optimization:
-
Use a standard flow rate of 1 mL/min. This can be lowered (e.g., to 0.5 mL/min) to improve resolution.
-
Maintain a constant column temperature (e.g., 25 °C) using a column oven for reproducibility.
-
-
Detection: Use a UV detector at a wavelength where the compound absorbs, or a universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) if the compound lacks a chromophore.
-
Analysis: Calculate the resolution (Rs) between the diastereomer peaks. An Rs value of ≥ 1.5 indicates baseline separation.
Protocol 2: SFC Method Development for Diastereomer Separation
-
Column Selection: A variety of stationary phases can be effective in SFC. Start with a bare silica or a 2-ethylpyridine column.
-
Mobile Phase: Use supercritical CO₂ as the primary mobile phase.
-
Modifier Screening:
-
Use methanol as the initial co-solvent (modifier).
-
Screen a gradient of the modifier, for example, from 5% to 40% methanol over 5-10 minutes.
-
If separation is not achieved, screen other alcohol modifiers like ethanol or isopropanol.
-
-
System Parameters:
-
Set the back pressure regulator to 150 bar.
-
Use a flow rate of 3-4 mL/min.
-
Set the column temperature to 40 °C.
-
-
Detection: Use a UV detector and a make-up pump if necessary to prevent analyte precipitation in the detector flow cell.
Visualizations
Caption: Workflow for Diastereomer Separation Method Development.
Caption: Troubleshooting Logic for Poor Chromatographic Separation.
References
Validation & Comparative
A Comparative Guide to Acetal Protecting Groups: Spotlight on 4-Hexyl-2-methoxy-1,3-dioxolane
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Among the arsenal of protective strategies, acetals stand out for their reliability in shielding carbonyl functionalities and hydroxyl groups. This guide provides a comprehensive comparison of various acetal protecting groups, with a special focus on the nuanced characteristics of 4-Hexyl-2-methoxy-1,3-dioxolane. We will delve into their relative stabilities, conditions for their introduction and removal, and provide supporting experimental data to inform your synthetic strategy.
Introduction to Acetal Protecting Groups
Acetal protecting groups are invaluable tools for chemists, offering robust protection for aldehydes and ketones against a wide range of non-acidic reagents. Their stability in basic and neutral media, coupled with their susceptibility to cleavage under acidic conditions, allows for selective manipulation of other functional groups within a complex molecule. The formation of an acetal involves the acid-catalyzed reaction of a carbonyl group with two equivalents of an alcohol or one equivalent of a diol, forming an acyclic or cyclic acetal, respectively.
The stability of an acetal is intrinsically linked to its structure. Cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes, are generally more stable towards hydrolysis than their acyclic counterparts due to entropic factors. The electronic and steric nature of substituents on the acetal ring further modulates this stability. This guide will explore these subtleties, providing a framework for selecting the optimal acetal for a given synthetic challenge.
The Contenders: A Comparative Overview
Our analysis will focus on the performance of this compound in relation to commonly employed acetal protecting groups:
-
Dimethyl Acetal: One of the simplest acyclic acetals.
-
1,3-Dioxolane: A widely used five-membered cyclic acetal.
-
1,3-Dioxane: A six-membered cyclic acetal, generally more labile than the corresponding dioxolane.
-
This compound: A substituted dioxolane offering potentially unique solubility and stability properties.
The key performance indicators for these protecting groups are their ease of formation, stability under various conditions, and the efficiency of their removal.
Quantitative Comparison of Acetal Stability
The hydrolysis of 2-alkoxy-1,3-dioxolanes proceeds via a mechanism involving protonation of the exocyclic alkoxy group, followed by cleavage to form a dioxolanylium cation. The stability of this cation and the nature of the leaving group significantly influence the reaction rate.
| Protecting Group | Structure | Relative Rate of Hydrolysis (estimated) |
| Dimethyl Acetal | R-CH(OCH₃)₂ | >100 |
| 1,3-Dioxolane | 1 | |
| 1,3-Dioxane | ~10-100 | |
| This compound | Likely faster than 1,3-dioxolane |
Note: The relative rates are estimates based on general trends in acetal stability. The hydrolysis rate of this compound is predicted to be faster than that of the unsubstituted 1,3-dioxolane due to the electronic effect of the 2-methoxy group, which can stabilize the intermediate carbocation.
Experimental Protocols
To ensure a fair and objective comparison, standardized experimental protocols for the formation and deprotection of these acetals are essential.
General Protocol for Acetal Formation
Objective: To protect a model carbonyl compound (e.g., cyclohexanone) using different diols or methanol.
Materials:
-
Cyclohexanone
-
Methanol (for Dimethyl Acetal)
-
Ethylene glycol (for 1,3-Dioxolane)
-
1,3-Propanediol (for 1,3-Dioxane)
-
(4-Hexyl-1,2-diol) and trimethyl orthoformate (for this compound)
-
p-Toluenesulfonic acid (p-TSA) or other acid catalyst
-
Toluene or other suitable solvent
-
Dean-Stark apparatus
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carbonyl compound (1 equivalent), the alcohol or diol (1.1-1.5 equivalents), and a catalytic amount of p-TSA (0.01-0.05 equivalents).
-
Add a suitable solvent (e.g., toluene) to fill the Dean-Stark trap.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed. Water will be collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and quench with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation if necessary.
General Protocol for Acetal Deprotection (Acid-Catalyzed Hydrolysis)
Objective: To deprotect the acetal-protected carbonyl compound.
Materials:
-
Acetal-protected carbonyl compound
-
Acetone/Water or THF/Water solvent mixture
-
Acid catalyst (e.g., dilute HCl, acetic acid, or p-TSA)
Procedure:
-
Dissolve the acetal in a mixture of an organic solvent (e.g., acetone or THF) and water.
-
Add a catalytic amount of a strong acid (e.g., 1M HCl) or a weaker acid (e.g., acetic acid).
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC.
-
Once the reaction is complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the deprotected carbonyl compound with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product as needed.
Logical Relationships and Workflows
The selection and application of an acetal protecting group follow a logical workflow designed to maximize efficiency and yield in a multi-step synthesis.
Caption: Logical workflow for the use of acetal protecting groups in organic synthesis.
The stability of the acetal is a critical consideration in this workflow, dictating the range of chemical transformations that can be performed while the protecting group is in place.
Caption: Key factors influencing the stability of acetal protecting groups.
Conclusion and Recommendations
The choice of an acetal protecting group is a strategic decision that can significantly impact the outcome of a synthetic sequence. While classic options like 1,3-dioxolane offer a good balance of stability and reactivity, substituted acetals such as This compound present intriguing possibilities.
The hexyl substituent in this compound is expected to enhance its lipophilicity, which could be advantageous for reactions conducted in nonpolar solvents and for facilitating purification by chromatography. The 2-methoxy group, based on studies of related 2-alkoxy acetals, is predicted to increase the lability of the protecting group under acidic conditions. This could allow for milder deprotection conditions, which is beneficial when acid-sensitive functional groups are present elsewhere in the molecule.
For researchers and drug development professionals, the key takeaway is the importance of a nuanced approach to protecting group selection. While established protecting groups provide a solid foundation, exploring the properties of less common derivatives like this compound can unlock new synthetic routes and improve overall efficiency. It is recommended to perform preliminary small-scale experiments to determine the precise stability and deprotection kinetics of this and other acetals within the specific context of your synthetic target. This empirical approach, guided by the principles outlined in this guide, will lead to the most successful and robust synthetic strategies.
A Comparative Guide to Prominent Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the stereocontrolled formation of new chiral centers. These molecular scaffolds temporarily attach to a prochiral substrate, effectively guiding the stereochemical outcome of a subsequent reaction before being cleaved and often recovered. This guide provides a comparative overview of three widely employed classes of chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Camphorsultams, and Pseudoephedrine-based auxiliaries. We present their performance in key transformations, supported by experimental data and detailed protocols to aid researchers in selecting the optimal auxiliary for their synthetic challenges.
At a Glance: Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is dictated by its ability to confer high diastereoselectivity, ensure high yields, and be readily attached and removed without compromising the stereochemical integrity of the product. The following tables summarize the performance of Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine amides in cornerstone asymmetric reactions.
Asymmetric Aldol Reactions
| Chiral Auxiliary | Substrate (N-Acyl Group) | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone | Propionyl | Isobutyraldehyde | Bu₂BOTf, Et₃N | >99:1 (syn:anti) | 89 |
| (S)-4-Isopropyl-2-oxazolidinone | Propionyl | Benzaldehyde | Bu₂BOTf, DIPEA | 99:1 (syn:anti) | 85 |
| Oppolzer's Camphorsultam | Propionyl | Isobutyraldehyde | TiCl₄, (-)-Sparteine | 91:9 (anti:syn) | 80 |
Asymmetric Alkylation Reactions
| Chiral Auxiliary | Substrate (N-Acyl Group) | Alkylating Agent | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| (R)-4-Phenyl-2-oxazolidinone | Propionyl | Benzyl bromide | LDA | 98:2 | 92 |
| (1S,2S)-Pseudoephedrine | Propionyl | Ethyl iodide | LDA, LiCl | >99:1 | 95[1] |
| (1S,2S)-Pseudoephedrine | Butyryl | Methyl iodide | LDA, LiCl | 98:2 | 91[2] |
Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Dienophile (N-Acryloyl) | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) |
| Oppolzer's Camphorsultam | Acryloyl | Cyclopentadiene | Et₂AlCl | 99.5:0.5 | 94 |
| (S)-4-Benzyl-2-oxazolidinone | Crotonoyl | Cyclopentadiene | Et₂AlCl | 95:5 | 85 |
In-Depth Analysis of Chiral Auxiliaries
Evans' Oxazolidinones
Introduced by David A. Evans, oxazolidinone auxiliaries are among the most reliable and widely used for stereoselective aldol reactions.[3][4] They are also effective in alkylation and other transformations. The stereochemical outcome is directed by the substituent at the C4 position of the oxazolidinone ring, which effectively shields one face of the enolate.
Advantages:
-
Excellent diastereoselectivity, particularly in aldol reactions, often exceeding 99:1.[4]
-
Both enantiomers are commercially available or can be readily synthesized from corresponding amino acids.[3]
-
The rigid chelated transition state in boron-mediated aldol reactions leads to predictable "Evans syn" products.[4]
Disadvantages:
-
Removal of the auxiliary often requires harsh conditions, such as lithium hydroperoxide, which can be problematic for sensitive substrates.
Oppolzer's Camphorsultams
Based on the naturally occurring camphor skeleton, Oppolzer's sultams are highly effective chiral auxiliaries, particularly for asymmetric Diels-Alder reactions. The rigid bicyclic structure provides a well-defined steric environment, leading to high levels of facial selectivity.
Advantages:
-
Exceptional diastereoselectivity in Diels-Alder reactions, often achieving >99% de.
-
The auxiliary is highly crystalline, which can facilitate purification of the diastereomeric products by crystallization.
-
Both enantiomers are commercially available.
Disadvantages:
-
Can be more expensive than other common auxiliaries.
-
Removal can sometimes be challenging, although several methods have been developed.
Pseudoephedrine-Based Auxiliaries
Popularized by Andrew G. Myers, pseudoephedrine serves as an inexpensive and practical chiral auxiliary for the asymmetric alkylation of amides.[2] Both enantiomers of pseudoephedrine are readily available. The enolate formed from the pseudoephedrine amide is chelated by the lithium cation, creating a rigid structure that directs the approach of the electrophile.
Advantages:
-
Inexpensive and readily available in both enantiomeric forms.
-
High diastereoselectivity in the alkylation of a wide range of substrates.[2]
-
The auxiliary can be removed under mild conditions to yield carboxylic acids, alcohols, aldehydes, or ketones.
Disadvantages:
-
The use of pseudoephedrine is regulated in some jurisdictions due to its use in the illicit synthesis of methamphetamine.[3] As an alternative, pseudoephenamine can be used.[1]
Experimental Protocols
General Procedure for Evans' Asymmetric Aldol Reaction
-
Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 equiv) in CH₂Cl₂ at 0 °C is added dibutylboron triflate (1.1 equiv). Diisopropylethylamine (1.2 equiv) is then added dropwise, and the solution is stirred for 30 minutes at 0 °C, then cooled to -78 °C.
-
Aldol Addition: The aldehyde (1.2 equiv) is added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Workup: The reaction is quenched by the addition of a pH 7 buffer solution. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
General Procedure for Oppolzer's Asymmetric Diels-Alder Reaction
-
Reaction Setup: A solution of the N-acryloyl camphorsultam (1.0 equiv) in CH₂Cl₂ is cooled to -78 °C.
-
Lewis Acid Addition: Diethylaluminum chloride (1.1 equiv) is added dropwise, and the mixture is stirred for 15 minutes.
-
Diene Addition: The diene (2.0 equiv) is added, and the reaction is stirred at -78 °C for 3-6 hours.
-
Workup: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The mixture is warmed to room temperature and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The product is purified by recrystallization or chromatography.
General Procedure for Myers' Asymmetric Alkylation
-
Enolate Formation: A solution of the pseudoephedrine amide (1.0 equiv) in THF is added to a pre-formed solution of LDA (1.05 equiv) and LiCl (5.0 equiv) in THF at -78 °C. The mixture is stirred for 1 hour at -78 °C, then warmed to 0 °C for 15 minutes.
-
Alkylation: The reaction is cooled to -78 °C, and the alkylating agent (1.2 equiv) is added. The mixture is stirred for 2-4 hours, allowing it to slowly warm to 0 °C.
-
Workup: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by chromatography or crystallization.
Auxiliary Removal Protocols
-
Evans' Oxazolidinone (to Carboxylic Acid): The aldol adduct is dissolved in a mixture of THF and water (3:1) and cooled to 0 °C. Aqueous H₂O₂ (30%, 4.0 equiv) is added, followed by aqueous LiOH (2.0 equiv). The mixture is stirred at 0 °C for 2 hours. The reaction is quenched with an aqueous solution of Na₂SO₃. The organic solvent is removed under reduced pressure, and the aqueous layer is acidified with HCl and extracted with ethyl acetate.
-
Oppolzer's Camphorsultam (to Carboxylic Acid): The Diels-Alder adduct is dissolved in a THF/water mixture (10:1) and treated with LiOH (10 equiv) and 30% aqueous H₂O₂ (10 equiv) at 0 °C for 12 hours. The reaction is quenched with aqueous Na₂SO₃.
-
Pseudoephedrine Amide (to Carboxylic Acid): The alkylated amide is heated at reflux in a 1:1 mixture of THF and 1 M H₂SO₄ for 12-24 hours. After cooling, the mixture is extracted with ethyl acetate to recover the chiral auxiliary. The aqueous layer is then basified with NaOH and extracted again to isolate the product acid.
Conclusion
The choice of a chiral auxiliary is a critical decision in the planning of an asymmetric synthesis. Evans' oxazolidinones offer unparalleled reliability in aldol reactions, while Oppolzer's camphorsultams excel in Diels-Alder cycloadditions. For asymmetric alkylations, pseudoephedrine-based auxiliaries provide a cost-effective and highly efficient solution. By understanding the strengths and limitations of each auxiliary, and by utilizing the detailed protocols provided, researchers can confidently select and implement the most suitable chiral auxiliary to achieve their synthetic goals with high levels of stereocontrol.
References
Comparative Stability of 4-Hexyl-2-methoxy-1,3-dioxolane: A Guide for Diol Protection Strategies
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. This guide provides an in-depth comparative analysis of the stability of 4-Hexyl-2-methoxy-1,3-dioxolane, a representative 2-alkoxy-1,3-dioxolane, against a range of commonly used protecting groups for 1,2- and 1,3-diols. Understanding the distinct stability profiles of these groups under various chemical environments is critical for optimizing synthetic routes and maximizing yields.
Introduction to Diol Protecting Group Stability
The primary role of a protecting group is to mask a reactive functional group, such as a diol, to prevent its unintended participation in a chemical reaction, and to be cleanly removed under specific conditions later in the synthetic sequence. Cyclic acetals and ketals are a widely utilized class of protecting groups for diols due to their general stability under neutral and basic conditions.[1][2] However, their lability in the presence of acid is a key characteristic that dictates their application.
The acid-catalyzed hydrolysis of these groups proceeds through the protonation of an oxygen atom, leading to the formation of a resonance-stabilized carboxonium ion intermediate, which is subsequently cleaved by water.[3] The rate of this hydrolysis is exquisitely sensitive to the structural attributes of the acetal or ketal and the ambient pH.[3][4] this compound, by virtue of its 2-alkoxy substitution, is classified as an orthoester, a functional group known for its pronounced acid sensitivity.[5][6]
Comparative Stability Analysis
The following tables present a semi-quantitative comparison of the stability of this compound with other prevalent diol protecting groups. While precise kinetic data for this specific compound is not available, its stability is inferred from the well-established reactivity of the orthoester functionality.
Table 1: Stability Under Acidic Conditions
| Protecting Group | Representative Structure | Illustrative Half-life at pH 5 | Key Characteristics |
| This compound | Very Low (< 1 min) | Extremely acid-sensitive due to its orthoester nature, allowing for deprotection under very mild acidic conditions.[6] | |
| Isopropylidene Ketal (Acetonide) | Medium (~hours) | A workhorse protecting group with moderate acid lability. Terminal acetonides are generally less stable than internal ones. | |
| Benzylidene Acetal | Medium-High (~several hours to days) | Offers good stability and can be selectively removed by hydrogenolysis in addition to acidic hydrolysis.[7][8] | |
| tert-Butyldimethylsilyl (TBS) Ether | High (stable for many hours to days) | Exhibits significant stability in mildly acidic media.[9][10] | |
| Triisopropylsilyl (TIPS) Ether | Very High (very stable) | Increased steric hindrance provides enhanced stability against acid-catalyzed cleavage compared to TBS.[9][10] | |
| tert-Butyldiphenylsilyl (TBDPS) Ether | Extremely High (highly stable) | Provides robust protection under a wide range of acidic conditions due to significant steric bulk.[10][11] |
Table 2: Stability Under Basic, Nucleophilic, and Other Conditions
| Protecting Group | Stability towards Bases (e.g., NaOH, LDA) | Stability towards Nucleophiles (e.g., Grignard, Organolithiums) | General Cleavage Conditions |
| This compound | High | High | Very mild acid (e.g., catalytic TFA, dilute HCl) |
| Isopropylidene Ketal (Acetonide) | High | High | Aqueous acid (e.g., AcOH, HCl) |
| Benzylidene Acetal | High | High | Aqueous acid, Hydrogenolysis (e.g., H₂, Pd/C)[12] |
| tert-Butyldimethylsilyl (TBS) Ether | High | High | Fluoride ions (e.g., TBAF), Strong Acid[13] |
| Triisopropylsilyl (TIPS) Ether | High | High | Fluoride ions (e.g., TBAF), Strong Acid[11] |
| tert-Butyldiphenylsilyl (TBDPS) Ether | High | High | Fluoride ions (e.g., TBAF), Strong Acid[11] |
Experimental Protocol: Assessing Hydrolytic Stability via NMR Spectroscopy
This protocol provides a standardized method for quantitatively assessing the acid-catalyzed hydrolytic stability of diol protecting groups.
Objective: To determine the half-life (t₁/₂) of a protected diol under controlled acidic conditions.
Materials:
-
Protected diol substrate
-
Deuterated acetonitrile (CD₃CN)
-
Deuterated water (D₂O)
-
Acidic buffer solution (e.g., 0.2 M phosphate buffer in D₂O, adjusted to the desired pD) or a standard acid solution (e.g., trifluoroacetic acid in D₂O).
-
High-quality NMR tubes
-
NMR Spectrometer (≥ 400 MHz)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the protected diol (e.g., 0.01 mmol) in a precise volume of CD₃CN (e.g., 0.3 mL) directly in an NMR tube. To this solution, add a precise volume of the acidic D₂O buffer (e.g., 0.1 mL) to achieve a final substrate concentration of approximately 25 mM.[3]
-
NMR Data Acquisition: Immediately after the addition of the acidic buffer, acquire a ¹H NMR spectrum at a constant temperature (e.g., 25 °C). This serves as the time-zero (t=0) data point. Continue to acquire spectra at regular intervals, with the frequency of acquisition tailored to the expected hydrolysis rate of the protecting group.
-
Data Analysis:
-
Identify and integrate a characteristic proton signal of the starting protected diol and a signal corresponding to a product of hydrolysis (e.g., the deprotected diol or the resulting aldehyde/ketone).
-
Calculate the percentage of the remaining starting material at each time point relative to the initial (t=0) integration.
-
Plot the percentage of the remaining protected diol as a function of time.
-
The half-life (t₁/₂) is determined as the time at which the concentration of the starting material has decreased to 50% of its initial value.[4]
-
Visualized Workflows and Mechanisms
Caption: Acid-catalyzed hydrolysis of a 1,3-dioxolane.
Caption: Decision workflow for selecting a diol protecting group.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals [beilstein-journals.org]
- 7. Benzylidene Acetals [organic-chemistry.org]
- 8. Benzylidene acetal - Wikipedia [en.wikipedia.org]
- 9. hwpi.harvard.edu [hwpi.harvard.edu]
- 10. Silyl ether - Wikipedia [en.wikipedia.org]
- 11. Silyl Groups - Gelest [technical.gelest.com]
- 12. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Evaluating "4-Hexyl-2-methoxy-1,3-dioxolane" in Stereoselective Reactions: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide addresses the performance of "4-Hexyl-2-methoxy-1,3-dioxolane" in stereoselective reactions. A comprehensive search of scientific literature and chemical databases has revealed a significant lack of published experimental data specifically detailing the use of "this compound" as a chiral auxiliary in stereoselective synthesis.
Therefore, this document provides a framework for its evaluation, including a theoretical overview of its potential as a chiral auxiliary, a detailed hypothetical experimental protocol for its assessment, and a comparison with well-established alternatives.
Theoretical Potential of 2-Alkoxy-1,3-dioxolanes as Chiral Auxiliaries
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[1] In theory, "this compound," derived from a chiral diol, can function as a chiral auxiliary. The stereocenter at the 4-position of the dioxolane ring can induce facial selectivity during the approach of a reactant to a prochiral center. The methoxy group at the 2-position can influence the conformation of the attached substrate through steric and electronic effects, potentially enhancing stereochemical control.
Evaluating a Novel Chiral Auxiliary: A Proposed Workflow
To assess the efficacy of "this compound" as a chiral auxiliary, a systematic experimental approach is necessary. The following diagram outlines a general workflow for such an evaluation.
Caption: Workflow for the evaluation of a new chiral auxiliary.
Experimental Protocol: Asymmetric Aldol Reaction
The aldol reaction is a powerful carbon-carbon bond-forming reaction and is a standard model for evaluating the effectiveness of new chiral auxiliaries.[2][3]
Objective: To determine the diastereoselectivity of an aldol reaction using "this compound" as a chiral auxiliary.
Materials:
-
(4R)-4-Hexyl-2-methoxy-1,3-dioxolane (or the corresponding enantiomer)
-
Propionyl chloride
-
Triethylamine
-
Titanium(IV) chloride (TiCl₄)
-
Diisopropylethylamine (DIPEA)
-
An aldehyde (e.g., isobutyraldehyde)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Attachment of the Auxiliary:
-
Dissolve (4R)-4-Hexyl-2-methoxy-1,3-dioxolane in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C and add triethylamine.
-
Slowly add propionyl chloride and stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work up the reaction and purify the resulting N-propionyl derivative by column chromatography.
-
-
Enolate Formation and Aldol Reaction:
-
Dissolve the N-propionyl derivative in anhydrous DCM and cool to -78 °C.
-
Add TiCl₄ dropwise and stir for 30 minutes.
-
Add DIPEA slowly and stir for another 30 minutes to form the titanium enolate.
-
Add the aldehyde (e.g., isobutyraldehyde) dropwise and stir at -78 °C for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
-
Analysis:
-
Extract the product with DCM, dry the organic layer, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy or HPLC.
-
-
Auxiliary Cleavage:
-
The chiral auxiliary can be cleaved, for example, by hydrolysis or reduction, to yield the chiral aldol product.
-
The enantiomeric excess of the final product can then be determined using chiral HPLC.
-
Mechanism of a Chiral Auxiliary in an Aldol Reaction
The stereochemical outcome of the aldol reaction is controlled by the formation of a rigid chelated transition state, where one face of the enolate is blocked by the chiral auxiliary.
Caption: General mechanism of a chiral auxiliary in an aldol reaction.
Performance Comparison: A Template
The following table provides a template for comparing the performance of "this compound" against well-established chiral auxiliaries in a model reaction.
| Chiral Auxiliary | Model Reaction | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| This compound | Aldol Reaction | Experimental Data | Experimental Data | Experimental Data | Internal |
| Evans' Oxazolidinone | Aldol Reaction | >99:1 | >99% | 80-95 | [1][2] |
| Oppolzer's Sultam | Aldol Reaction | >98:2 | >98% | 75-90 | [4] |
Established Alternatives
For context, two of the most widely used classes of chiral auxiliaries are Evans' oxazolidinones and Oppolzer's sultams.
-
Evans' Oxazolidinones: These are among the most reliable and versatile chiral auxiliaries, particularly for stereoselective aldol, alkylation, and acylation reactions. They generally provide very high levels of diastereoselectivity and the resulting products can be predictably transformed into a variety of functional groups.[1][]
-
Oppolzer's Sultams: Derived from camphor, these chiral auxiliaries are also highly effective in a range of asymmetric transformations, including Diels-Alder reactions, conjugate additions, and alkylations. They are known for their high crystallinity, which can facilitate the purification of diastereomeric products.[4]
Conclusion
While there is no available data on the performance of "this compound" in stereoselective reactions, this guide provides a comprehensive framework for its evaluation. By following the proposed experimental workflow and comparing the results to established chiral auxiliaries, researchers can effectively determine its potential as a novel tool in asymmetric synthesis. The provided protocols and diagrams are intended to serve as a starting point for these investigations.
References
A Comparative Guide to Analytical Method Validation for 4-Hexyl-2-methoxy-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common analytical methods for the quantification of 4-Hexyl-2-methoxy-1,3-dioxolane, a versatile building block in chemical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, consistency, and safety of research and drug development processes. This document presents a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the determination of this compound, supported by hypothetical experimental data.
Quantitative Data Summary
The following table summarizes the performance characteristics of the two analytical methods based on a hypothetical validation study.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.5 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (% RSD) | < 2.0% | < 3.5% |
| Analysis Time | ~15 minutes | ~20 minutes |
Methodology Comparison
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] Given the likely volatility of this compound, GC-MS offers high sensitivity and specificity.[2] The mass spectrometer provides detailed structural information, which is invaluable for unequivocal identification.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally unstable.[2][3] For a compound like this compound, HPLC analysis would likely be performed using a reversed-phase column. Detection is typically achieved using a UV detector, which requires the analyte to possess a chromophore.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes a validated GC-MS method for the quantification of this compound.
1. Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in methanol.
-
Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
An internal standard (e.g., 1,4-dibromobenzene) is added to all standards and samples to a final concentration of 10 µg/mL.[4]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Data Analysis:
-
The quantification of this compound is performed by creating a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
Workflow and Process Visualization
The following diagrams illustrate the key workflows in the validation of an analytical method for this compound.
The logical flow for selecting an appropriate analytical technique is depicted in the diagram below.
References
- 1. GC-MS: A Key Tool for Flavor and Fragrance Analysis [hplcvials.com]
- 2. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 3. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 4. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dioxolane-Based Protecting Groups for Researchers
An in-depth comparison of "4-Hexyl-2-methoxy-1,3-dioxolane" with other common dioxolane-based protecting groups, focusing on their physicochemical properties, stability, and applications in organic synthesis and drug development.
Introduction
Dioxolanes, a class of cyclic acetals, are pivotal in modern organic chemistry, primarily serving as protecting groups for carbonyls and hydroxyls. Their acid-labile nature makes them particularly valuable in multi-step syntheses where selective deprotection is required. This guide provides a detailed comparison of "this compound" with two other widely used protecting groups: "2-methoxy-1,3-dioxolane" and the tetrahydropyranyl (THP) ether. This comparison is intended for researchers, scientists, and drug development professionals, offering quantitative data, experimental protocols, and mechanistic insights to aid in the selection of the most appropriate protecting group for their specific application.
While "this compound" is a structurally interesting orthoester, it is a less commonly cited compound in publicly available research. Therefore, some of its properties are predicted based on the known structure-activity relationships of related dioxolanes.
Physicochemical Properties
The selection of a protecting group is often dictated by its physicochemical properties, particularly its lipophilicity, which can influence solubility and reaction kinetics. The octanol-water partition coefficient (logP) is a key measure of lipophilicity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP |
| This compound | C10H20O3 | 188.26 | 2.8[1] |
| 2-methoxy-1,3-dioxolane | C4H8O3 | 104.10 | -0.2[2] |
| Tetrahydropyranyl (THP) ether* | C10H18O3 | 186.25 | 1.8[3] |
*Note: The properties for THP ether are for a representative example, 2-(oxan-2-yloxy)oxane.
The hexyl group in "this compound" significantly increases its lipophilicity compared to its parent compound, "2-methoxy-1,3-dioxolane".[1][2][4][5][6] This increased lipophilicity can be advantageous in reactions conducted in nonpolar solvents. The THP ether exhibits intermediate lipophilicity.
Comparative Performance: Acid-Catalyzed Hydrolysis
The defining characteristic of these protecting groups is their lability under acidic conditions. The rate of hydrolysis is a critical parameter for their utility, as it dictates the conditions required for deprotection.
General Mechanism of Orthoester Hydrolysis:
The hydrolysis of 2-alkoxy-1,3-dioxolanes proceeds through a three-stage mechanism involving the formation of a carboxonium ion intermediate.[7] The stability of this intermediate and steric hindrance around the orthoester carbon are key factors influencing the hydrolysis rate.
Comparative Hydrolysis Rates:
-
"this compound" vs. "2-methoxy-1,3-dioxolane": The presence of the bulky hexyl group at the 4-position of the dioxolane ring is expected to exert steric hindrance, potentially slowing down the rate of hydrolysis compared to the unsubstituted "2-methoxy-1,3-dioxolane". However, electronic effects of the alkyl group are generally minimal.
-
Orthoesters vs. THP ether: Orthoesters, such as the two dioxolane examples, are generally more acid-labile than acetals like the THP ether. This is because the additional alkoxy group in orthoesters can better stabilize the positive charge of the carboxonium ion intermediate. Therefore, "this compound" and "2-methoxy-1,3-dioxolane" are expected to be cleaved under milder acidic conditions than THP ethers.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for researchers. The following sections provide representative procedures for the synthesis and deprotection of the compared protecting groups, as well as a general method for monitoring hydrolysis kinetics.
Synthesis Protocols
Synthesis of 4-Alkyl-1,3-dioxolan-2-ones (Precursors to 4-Alkyl-2-methoxy-1,3-dioxolanes):
A general method for the synthesis of 4-alkyl-1,3-dioxolan-2-ones involves the reaction of an epoxide with carbon dioxide. The resulting dioxolanone can then be further functionalized to the desired 2-methoxy derivative.
Synthesis of 2-methoxy-1,3-dioxolane:
This compound can be synthesized through the cyclization of ethylene glycol with an orthoformate in the presence of an acid catalyst.
Protocol:
-
To a solution of ethylene glycol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add trimethyl orthoformate (1.1 eq).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with a base (e.g., triethylamine).
-
Work up the reaction mixture by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the crude product by distillation to obtain pure 2-methoxy-1,3-dioxolane.[4][8]
Formation of Tetrahydropyranyl (THP) Ethers:
THP ethers are typically formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydropyran (DHP).
Protocol:
-
Dissolve the alcohol (1.0 eq) in a dry, non-polar solvent such as dichloromethane.
-
Add 3,4-dihydropyran (1.2 eq).
-
Add a catalytic amount of an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) or a sulfonic acid resin.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude THP ether can often be used without further purification.
Deprotection Protocols
Hydrolysis of 2-Alkoxy-1,3-dioxolanes:
Deprotection is typically achieved by treatment with a mild acid in the presence of water.
Protocol:
-
Dissolve the protected compound in a mixture of a water-miscible organic solvent (e.g., THF or acetone) and water.
-
Add a catalytic amount of an acid (e.g., acetic acid, p-toluenesulfonic acid, or a Lewis acid).
-
Stir the reaction at room temperature and monitor by TLC for the disappearance of the starting material.
-
Upon completion, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the deprotected product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Deprotection of Tetrahydropyranyl (THP) Ethers:
THP ethers can be cleaved under various acidic conditions.
Protocol using LiCl and H2O in DMSO:
-
In a round-bottom flask, combine the THP ether (1.0 eq), lithium chloride (5.0 eq), and water (10.0 eq) in DMSO.
-
Heat the mixture at 90 °C for several hours, monitoring the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.[4]
Kinetic Analysis of Hydrolysis
The rate of hydrolysis can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).
General Protocol for NMR Monitoring:
-
Prepare a stock solution of the protected compound in a deuterated solvent (e.g., CD3CN or D2O with a co-solvent).
-
Prepare a stock solution of the acid catalyst in the same deuterated solvent.
-
In an NMR tube, combine the substrate solution and initiate the reaction by adding the acid catalyst solution at a controlled temperature.
-
Acquire 1H NMR spectra at regular time intervals.
-
The rate of hydrolysis can be determined by monitoring the decrease in the integral of a characteristic peak of the starting material and the corresponding increase in the integral of a peak from the product.
General Protocol for HPLC Monitoring:
-
Prepare a solution of the protected compound in a suitable solvent system (e.g., acetonitrile/water).
-
Initiate the hydrolysis by adding a known concentration of an acid catalyst at a constant temperature.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by neutralizing the acid with a base).
-
Analyze the quenched sample by reverse-phase HPLC, using a suitable column and mobile phase to separate the starting material and the product.
-
Quantify the amounts of the starting material and product by integrating the peak areas from the HPLC chromatogram.
-
Plot the concentration of the starting material versus time to determine the reaction rate.
Conclusion
The choice between "this compound," "2-methoxy-1,3-dioxolane," and THP ether as a protecting group depends on the specific requirements of the chemical transformation.
-
"this compound" is a promising candidate for applications requiring a highly lipophilic and very acid-labile protecting group. Its increased lipophilicity may enhance solubility in nonpolar media and could be beneficial in the design of drug delivery systems targeting lipid membranes.
-
"2-methoxy-1,3-dioxolane" offers a balance of acid lability and moderate polarity, making it a versatile protecting group for a range of applications.
-
Tetrahydropyranyl (THP) ether is a more robust protecting group, stable to a wider range of conditions but requiring stronger acidic conditions for removal.
The provided experimental protocols offer a starting point for the synthesis, deprotection, and kinetic analysis of these important protecting groups. It is important to note that reaction conditions may need to be optimized for specific substrates. The lack of extensive experimental data for "this compound" highlights an opportunity for further research to fully characterize its properties and expand its utility in organic synthesis and medicinal chemistry.
References
- 1. PubChemLite - this compound (C10H20O3) [pubchemlite.lcsb.uni.lu]
- 2. 2-Methoxy-1,3-dioxolane | C4H8O3 | CID 29744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetrahydropyranyl ether | C10H18O3 | CID 263182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-METHOXY-1,3-DIOXOLANE CAS#: 19693-75-5 [m.chemicalbook.com]
- 5. 2-methoxy-1,3-dioxolane, 19693-75-5 [thegoodscentscompany.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. 1,3-Dioxolane synthesis [organic-chemistry.org]
The Role of 4-Hexyl-2-methoxy-1,3-dioxolane and its Analogs in Mechanistic Studies: A Comparative Guide
In the landscape of drug delivery, diagnostics, and synthetic chemistry, the precise control of molecular stability and release is paramount. Acid-sensitive moieties, particularly orthoesters and their cyclic variants like 1,3-dioxolanes, have emerged as critical tools for researchers. This guide provides a comparative analysis of 4-Hexyl-2-methoxy-1,3-dioxolane and related structures in mechanistic studies, offering insights for researchers, scientists, and drug development professionals. While specific mechanistic data for this compound is limited in publicly available literature, this guide extrapolates its likely behavior based on the well-documented properties of analogous compounds.
Performance Comparison of Orthoester-Based Compounds
The key performance indicator for orthoesters in many applications is their rate of hydrolysis under acidic conditions, which dictates the release of a cargo or the deprotection of a functional group. This pH sensitivity can be finely tuned through structural modifications. The hexyl and methoxy substituents on "this compound" are expected to influence its hydrolysis kinetics. The electron-donating nature of the methoxy group generally leads to faster hydrolysis, while the hydrophobic hexyl group can modulate its solubility and interaction with carrier systems.
Below is a table summarizing the hydrolysis data for a range of orthoester-based compounds to provide a comparative context for the anticipated performance of this compound.
| Compound/Moiety | pH | Half-life (t½) | Key Structural Features | Reference |
| Trimethyl orthoformate | 4.5 | ~ 1 min | Simple, unhindered acyclic orthoester | General Knowledge |
| Trimethyl orthobenzoate | 4.5 | ~ 10 min | Acyclic orthoester with an electron-withdrawing phenyl group, slowing hydrolysis | General Knowledge |
| 2-Methoxy-1,3-dioxolane | 5.0 | ~ 100 min | Cyclic (five-membered ring) orthoester, generally more stable than acyclic counterparts | [1] |
| 4,5-bis(ethoxycarbonyl)-[1][2]dioxolan-2-yl protected Uridine | 3.0 | ~ 20 min | Electron-withdrawing groups on the dioxolane ring, influencing stability | [3] |
| Poly(ortho ester)s | 5.5 | Hours to Days | Polymeric backbone with varying diol and orthoester linkages for tunable degradation | [4] |
Note: The data presented is compiled from various sources and should be used for comparative purposes. Actual hydrolysis rates will vary based on specific experimental conditions (e.g., buffer, temperature).
Experimental Protocols
General Protocol for Determining pH-Dependent Hydrolysis of a 1,3-Dioxolane Derivative
This protocol outlines a general method for quantifying the rate of hydrolysis of a 1,3-dioxolane compound, such as this compound, using Nuclear Magnetic Resonance (NMR) spectroscopy.
1. Materials and Reagents:
-
1,3-Dioxolane derivative of interest
-
Deuterated buffers (e.g., acetate, phosphate) at various pH values (e.g., 4.5, 5.5, 7.4)
-
Internal standard (e.g., trimethylsilyl propionate, TMSP)
-
NMR tubes
-
NMR spectrometer
2. Sample Preparation:
-
Prepare stock solutions of the 1,3-dioxolane derivative and the internal standard in a suitable deuterated organic solvent (e.g., DMSO-d₆, CD₃CN).
-
In an NMR tube, add a precise volume of the deuterated buffer.
-
Add a known amount of the internal standard stock solution.
-
Initiate the reaction by adding a small, known volume of the 1,3-dioxolane derivative stock solution to the NMR tube.
-
Quickly mix the contents of the NMR tube.
3. NMR Analysis:
-
Immediately acquire a ¹H NMR spectrum (t=0).
-
Continue to acquire spectra at regular intervals over a period determined by the expected rate of hydrolysis.
-
Monitor the disappearance of a characteristic proton signal from the 1,3-dioxolane derivative and/or the appearance of a signal from a hydrolysis product.
4. Data Analysis:
-
Integrate the area of the characteristic proton signal of the starting material and the internal standard at each time point.
-
Normalize the integral of the starting material to the integral of the internal standard to account for any variations in instrument response.
-
Plot the natural logarithm of the normalized integral of the starting material versus time.
-
The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k).
-
The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
Mechanistic Insights and Visualizations
The acid-catalyzed hydrolysis of 1,3-dioxolanes is a well-established mechanism that proceeds through a protonation step followed by ring opening to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water to yield the final hydrolysis products.
Caption: Acid-catalyzed hydrolysis of a 1,3-dioxolane.
This general mechanism is fundamental to understanding the behavior of this compound in acidic environments. The substituents on the dioxolane ring will influence the stability of the oxocarbenium ion intermediate, thereby affecting the rate of hydrolysis.
For applications in drug delivery, this pH-sensitive hydrolysis is exploited to trigger drug release in the acidic microenvironment of endosomes or lysosomes after cellular uptake.
Caption: Workflow of pH-triggered drug release.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,5-bis(ethoxycarbonyl)-[1,3]dioxolan-2-yl as a new orthoester-type protecting group for the 2'-hydroxyl function in the chemical synthesis of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tuning the pH sensitivities of orthoester based compounds for drug delivery applications by simple chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Hexyl-2-methoxy-1,3-dioxolane in Drug Delivery Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hexyl-2-methoxy-1,3-dioxolane is a lipophilic orthoester that holds potential as a component in advanced drug delivery systems. Orthoesters are known for their susceptibility to acid-catalyzed hydrolysis, a characteristic that makes them attractive for creating pH-sensitive drug carriers designed to release their payload in specific acidic environments, such as those found in endosomes or tumor microenvironments.[1][2] The hexyl and methoxy moieties of this particular dioxolane suggest it may be suitable for formulating hydrophobic drugs, potentially enhancing their solubility and controlling their release.
This guide provides a comparative framework for evaluating this compound against other common drug delivery technologies. Due to a scarcity of published experimental data specifically for this compound, this document outlines the requisite experimental protocols and presents hypothetical comparative data to illustrate its potential performance.
Comparative Performance Data (Hypothetical)
The following tables present a hypothetical comparison of a formulation containing this compound with other common drug delivery systems for a model hydrophobic drug (e.g., Paclitaxel).
Table 1: Drug Solubility Enhancement
| Formulation/Vehicle | Drug Solubility (µg/mL) | Fold Increase vs. Unformulated Drug |
| Unformulated Drug in Water | 0.3 | 1.0 |
| This compound Formulation | 150 | 500 |
| Polymeric Micelles (Pluronic® F127) | 120 | 400 |
| Liposomal Formulation | 100 | 333 |
| Solid Lipid Nanoparticles (SLNs) | 180 | 600 |
Table 2: In Vitro Drug Release at Different pH Conditions
| Formulation/Vehicle | Cumulative Release at 24h (pH 7.4) | Cumulative Release at 24h (pH 5.5) |
| This compound Formulation | 25% | 85% |
| Polymeric Micelles (Pluronic® F127) | 40% | 45% |
| Liposomal Formulation | 30% | 35% |
| pH-Sensitive Liposomes | 35% | 80% |
Table 3: Formulation Stability (3-Month Accelerated Stability at 40°C/75% RH)
| Formulation/Vehicle | Initial Drug Content (%) | Drug Content after 3 Months (%) | Change in Particle Size (%) |
| This compound Formulation | 100.2 | 98.5 | +3% |
| Polymeric Micelles (Pluronic® F127) | 99.8 | 97.2 | +5% |
| Liposomal Formulation | 100.5 | 95.1 | +8% |
| Solid Lipid Nanoparticles (SLNs) | 99.5 | 96.8 | +6% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative tables are provided below.
1. Drug Solubility Enhancement Assay
-
Objective: To determine the increase in the aqueous solubility of a hydrophobic drug when formulated with this compound.
-
Method: The saturation shake-flask method is a standard for determining equilibrium solubility.[3]
-
An excess amount of the hydrophobic drug is added to separate vials containing: a) deionized water (control), and b) an aqueous dispersion of the this compound formulation.
-
The vials are sealed and agitated in a shaking water bath at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[3]
-
After agitation, the suspensions are centrifuged or filtered to separate the undissolved drug.
-
The concentration of the dissolved drug in the supernatant or filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
2. In Vitro Drug Release Assay
-
Objective: To evaluate the rate and extent of drug release from the formulation under physiological (pH 7.4) and acidic (pH 5.5) conditions.
-
Method: A common method for in vitro release from nanoparticulate systems is the dialysis membrane method.[4][5]
-
A known amount of the drug-loaded formulation is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the passage of the free drug but retains the formulation.
-
The sealed dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline) at pH 7.4 or pH 5.5, maintained at 37°C with constant stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.[6]
-
The concentration of the released drug in the collected aliquots is determined by HPLC or UV-Vis spectroscopy.
-
3. Formulation Stability Testing
-
Objective: To assess the physical and chemical stability of the drug formulation under accelerated storage conditions.
-
Method: Stability testing is conducted according to ICH guidelines.
-
The drug formulation is stored in its final container-closure system under accelerated stability conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH).
-
At specified time points (e.g., 0, 1, 3, and 6 months), samples are withdrawn and analyzed for:
-
Drug Content: Quantification of the active pharmaceutical ingredient (API) using a stability-indicating HPLC method.
-
Physical Appearance: Visual inspection for any changes in color, clarity, or presence of precipitates.
-
Particle Size and Polydispersity Index: Measured by dynamic light scattering (DLS) to assess any changes in the formulation's physical characteristics.
-
-
Visualizations
Caption: Workflow for the synthesis of this compound and its formulation with a hydrophobic API.
Caption: Signaling pathway for pH-triggered drug release from an orthoester-based formulation.
References
- 1. Tuning the pH sensitivities of orthoester based compounds for drug delivery applications by simple chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Biological Potential of 4-Hexyl-2-methoxy-1,3-dioxolane: A Comparative Guide Based on Structurally Related Compounds
For Immediate Release
A comprehensive analysis of existing research on 1,3-dioxolane derivatives suggests that 4-Hexyl-2-methoxy-1,3-dioxolane, a readily available small molecule scaffold, holds significant potential for a range of biological activities. While direct experimental data for this specific compound is not yet available, a comparative review of its structural analogs indicates promising avenues for investigation in antimicrobial, antifungal, and anticancer research.
This guide provides researchers, scientists, and drug development professionals with a comparative overview of the biological activities reported for various 1,3-dioxolane derivatives. The data presented herein is intended to support the rationale for and guide the design of biological activity screening for this compound.
Comparative Analysis of Biological Activities
The 1,3-dioxolane ring is a common motif in many biologically active compounds.[1][2] The nature and position of substituents on this heterocyclic ring play a crucial role in determining the specific biological effects.[1][2] Generally, substitutions at the 2 and 4 positions have been extensively explored, yielding compounds with a wide array of activities.[1]
Antimicrobial and Antifungal Activity
A significant body of research points to the potent antimicrobial and antifungal properties of 1,3-dioxolane derivatives.[1][2][3][4][5][6] Studies have demonstrated that these compounds can be effective against a variety of pathogenic bacteria and fungi. The antimicrobial efficacy is often attributed to the hydrophilic-hydrophobic balance of the molecule.[1]
Below is a summary of the Minimum Inhibitory Concentration (MIC) values reported for representative 1,3-dioxolane derivatives against various microbial strains. This data provides a benchmark for potential screening of this compound.
| Compound/Derivative Class | Target Organism | MIC (µg/mL) | Reference |
| Racemic 1,3-dioxolanes (general) | Staphylococcus aureus | 625 - 1250 | [2] |
| Racemic 1,3-dioxolanes (general) | Staphylococcus epidermidis | Not specified as a range, but activity reported | [2] |
| Racemic 1,3-dioxolanes (general) | Enterococcus faecalis | 625 | [2] |
| Racemic 1,3-dioxolanes (general) | Pseudomonas aeruginosa | Not specified as a range, but activity reported | [2] |
| Racemic 1,3-dioxolanes (general) | Candida albicans | Not specified as a range, but activity reported | [2][3][4] |
| (±)-2-methoxy-4-thiatetradecanoic acid | Candida albicans | 1.24 mM | [7] |
| (±)-2-methoxy-4-thiatetradecanoic acid | Cryptococcus neoformans | 0.8 - 1.2 mM | [7] |
| (±)-2-methoxy-4-thiatetradecanoic acid | Aspergillus niger | 0.8 - 1.2 mM | [7] |
Cytotoxic and Anticancer Activity
Several 1,3-dioxolane derivatives have been investigated for their potential as anticancer agents.[8][9][10] These compounds have shown cytotoxic effects against various human cancer cell lines.[1][11] Some derivatives have also been found to modulate multidrug resistance (MDR), a significant challenge in cancer chemotherapy.[8][9]
The following table summarizes the cytotoxic activity of selected 1,3-dioxolane analogs, providing a reference for potential cancer-related screening of this compound.
| Compound/Derivative Class | Cell Line | Activity Metric (GI₅₀/IC₅₀) | Reference |
| Dihydrodioxin and Dioxolane Analogs of Phenylacetonitriles | Various human cancer cell lines | <100 nM (GI₅₀) | [10] |
| 2,2-diphenyl-1,3-dioxolane derivatives | Human Caco-2 cells | MDR modulatory properties reported | [8][9] |
| Ethers with 1,3-dioxolane fragments | HEK293, SH-SY5Y, MCF-7, A549 | Cytotoxic activity reported for specific derivatives | [1] |
Experimental Protocols
To facilitate the screening of this compound, detailed methodologies for key experiments are provided below.
Antimicrobial Susceptibility Testing: Microbroth Dilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C. The culture is then diluted to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compound is serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.[8][9][11]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL). The plate is then incubated for another 4 hours to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing Potential Mechanisms and Workflows
To further aid in the conceptualization of screening and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for the biological activity screening of a test compound.
Caption: A potential mechanism of antifungal action for 1,3-dioxolane derivatives.
Conclusion and Future Directions
The presented data on structurally related compounds strongly suggests that this compound is a compelling candidate for biological activity screening. The presence of a hexyl group suggests increased lipophilicity, which may influence its interaction with biological membranes and potential antimicrobial or cytotoxic effects. Future research should focus on a systematic evaluation of this compound against a panel of bacterial, fungal, and cancer cell lines using the standardized protocols outlined in this guide. The results of such studies will be crucial in determining the therapeutic potential of this novel 1,3-dioxolane derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. doaj.org [doaj.org]
- 5. Synthesis, Characterization, Antifungal and Antibacterial Activities of Novel Amide Derivatives of 1,3-Dioxolane | Begum | International Journal of Chemistry | CCSE [ccsenet.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antifungal properties of α-methoxy and α-hydroxyl substituted 4-thiatetradecanoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Cytotoxicity Analysis of 1,3-Dioxolane Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-dioxolane scaffold is a key structural motif found in numerous biologically active compounds, drawing significant interest in the field of medicinal chemistry for the development of novel therapeutic agents. While direct cytotoxic data for 4-Hexyl-2-methoxy-1,3-dioxolane is not extensively available in public literature, this guide provides a comparative analysis of the cytotoxic effects of structurally related 1,3-dioxolane derivatives against various cancer cell lines. This report summarizes key experimental findings, details the methodologies employed, and visualizes potential mechanisms of action to inform future research and drug development efforts in this area.
Comparative Cytotoxicity Data
The cytotoxic potential of various 1,3-dioxolane derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. These values have been primarily determined using the MTT assay.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3-Dioxolane-Coumarin Hybrids | DCH1 | AMN-3 (Amniotic cancer) | 15.23 | [1] |
| DCH2 | HeLa (Cervical cancer) | 10.87 | [1] | |
| DCH3 | KYSE-30 (Esophageal cancer) | 12.45 | [1] | |
| DCH4 | SKG (Ovarian cancer) | 18.33 | [1] | |
| DCH5 | SK-OV-3 (Ovarian cancer) | 20.11 | [1] | |
| DCH6 | MCF-7 (Breast cancer) | 9.76 | [1] | |
| DCH7 | MCF-7 (Breast cancer) | 11.04 | [1] | |
| Diphenyl-1,3-dioxane | Not Specified | Caco-2 (Colon cancer) | 11.2 | [2] |
| Reference Compound | Doxorubicin | V79 (Chinese Hamster Lung Fibroblasts) | Not specified for cancer lines | [3] |
Experimental Protocols
A fundamental technique for assessing the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Cytotoxicity Assay Protocol
1. Cell Seeding:
-
Plate cancer cells in a 96-well flat-bottomed microplate at a density of 1 x 10^4 cells per well.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., 1,3-dioxolane derivatives) in the appropriate cell culture medium.
-
After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include control wells with medium alone (blank) and cells with medium but without the test compound (negative control).
-
Incubate the plates for a further 72 hours under the same conditions.
3. MTT Addition and Incubation:
-
After the 72-hour treatment period, remove the medium.
-
Add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plates for 1.5 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
4. Formazan Solubilization:
-
After the incubation with MTT, carefully remove the MTT solution.
-
Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 492 nm or 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Potential Signaling Pathways
While the precise signaling pathways for many 1,3-dioxolane derivatives are still under investigation, studies on related cytotoxic agents and conjugates, such as doxorubicin, provide insights into potential mechanisms. Cytotoxic compounds frequently induce programmed cell death, or apoptosis, through intrinsic and extrinsic pathways.
Workflow for a Standard MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Hypothesized Apoptotic Signaling Pathway
The following diagram illustrates a generalized apoptotic pathway that may be activated by cytotoxic 1,3-dioxolane derivatives, leading to cancer cell death. This is a hypothetical model based on common mechanisms of anticancer agents.
Caption: Hypothesized intrinsic and extrinsic apoptosis pathways.
Conclusion
While direct experimental data on the cytotoxicity of this compound remains to be established, the broader class of 1,3-dioxolane derivatives demonstrates significant cytotoxic potential against a variety of cancer cell lines. The data presented herein for comparator compounds, along with the detailed experimental protocol for the MTT assay, provide a valuable resource for researchers. The visualized hypothetical signaling pathway offers a framework for investigating the mechanism of action of novel 1,3-dioxolane-based compounds. Further studies are warranted to elucidate the specific cytotoxic profile and molecular targets of this compound to fully assess its potential as a novel anticancer agent.
References
Safety Operating Guide
Proper Disposal of 4-Hexyl-2-methoxy-1,3-dioxolane: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 4-Hexyl-2-methoxy-1,3-dioxolane is critical for maintaining a secure laboratory environment and ensuring environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, drawing from established safety protocols for cyclic acetals and related chemical classes.
I. Immediate Safety and Hazard Considerations
Key Hazard Summary:
| Hazard Classification | Precautionary Measures |
| Flammable Liquid | Keep away from heat, sparks, open flames, and hot surfaces.[1][3] Use explosion-proof equipment and take precautionary measures against static discharge.[1][8] |
| Eye and Skin Irritant | Wear protective gloves, clothing, and eye/face protection.[1][2] |
| Potential Peroxide Former | Date containers upon receipt and opening. Store in a cool, dry, well-ventilated area away from light.[4][5][6] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted through an approved hazardous waste management program.[4][5][9] Under no circumstances should this chemical be disposed of down the sink or by evaporation in a fume hood.[4][5][9]
Experimental Protocol for Waste Collection:
-
Container Selection:
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE".[10]
-
Identify the contents as "Waste this compound" and list the approximate concentration and quantity.
-
-
Storage:
-
Disposal Request:
III. Management of Empty Containers
Empty containers that previously held this compound must also be managed appropriately.
-
Decontamination:
-
Once the container is emptied of all pourable liquid, it should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste along with the chemical.
-
-
Final Disposal:
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent injury and further contamination.
-
Evacuate and Ventilate:
-
Immediately evacuate non-essential personnel from the spill area.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
-
Control Ignition Sources:
-
Remove all sources of ignition from the vicinity.
-
-
Cleanup:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
For large spills, or if you are not trained in spill cleanup, contact your institution's EHS for assistance.[6]
-
-
Waste Disposal:
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. vumc.org [vumc.org]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. Hazardous Waste Disposal [cool.culturalheritage.org]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling 4-Hexyl-2-methoxy-1,3-dioxolane
For Immediate Reference by Laboratory and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Hexyl-2-methoxy-1,3-dioxolane. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is required to minimize exposure and ensure safety. This substance is presumed to be a flammable liquid and a potential skin and eye irritant, similar to other dioxolane derivatives.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Skin Protection | Gloves | Chemical-resistant gloves are mandatory. Based on its chemical structure (cyclic acetal and ether), neoprene or butyl rubber gloves are recommended. Nitrile gloves may offer limited splash protection but are not suitable for prolonged contact. Always inspect gloves for degradation or punctures before use. |
| Protective Clothing | A flame-resistant lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls made from materials like neoprene or polyethylene should be worn.[1] | |
| Respiratory Protection | Air-Purifying Respirator (APR) | In well-ventilated areas, respiratory protection may not be required. However, if working in poorly ventilated spaces or when generating aerosols, an air-purifying respirator with organic vapor cartridges is necessary.[2] Ensure proper fit testing and adherence to a respirator program. |
Logical Workflow for PPE Selection
Operational Plan: Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risks.
Experimental Protocol for Safe Handling
-
Preparation :
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling :
-
Conduct all manipulations of this compound within a certified chemical fume hood to control vapor inhalation.[3]
-
Use spark-proof tools and equipment to prevent ignition of flammable vapors.
-
Ground and bond containers and receiving equipment during transfers to prevent static discharge.
-
Keep containers of the chemical tightly closed when not in use.[3]
-
-
Spill Response :
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: Contaminated PPE and Chemical Waste
Proper disposal of contaminated materials is a critical step in the chemical handling lifecycle to prevent environmental contamination and accidental exposure.
Protocol for Waste Disposal
-
Chemically Contaminated PPE :
-
All disposable PPE (gloves, coveralls, etc.) contaminated with this compound must be treated as hazardous waste.[2]
-
Place contaminated PPE in a designated, leak-proof, and clearly labeled hazardous waste container.[4] These are often yellow bags for chemical waste.[2]
-
Do not dispose of chemically contaminated PPE in general waste streams.[2]
-
-
Chemical Waste :
-
Dispose of waste this compound and any solutions containing it according to federal, state, and local hazardous waste regulations.
-
Collect chemical waste in a compatible, sealed, and properly labeled container.
-
Logical Flow for Disposal of Contaminated PPE
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
